MsbA-IN-6
Description
Structure
3D Structure
Properties
Molecular Formula |
C24H20Cl2N4O |
|---|---|
Molecular Weight |
451.3 g/mol |
IUPAC Name |
5-[(E)-2-[1-cyclopropyl-7-[(1S)-1-(2,6-dichlorophenyl)ethoxy]naphthalen-2-yl]ethenyl]-2H-tetrazole |
InChI |
InChI=1S/C24H20Cl2N4O/c1-14(23-20(25)3-2-4-21(23)26)31-18-11-9-15-5-6-17(10-12-22-27-29-30-28-22)24(16-7-8-16)19(15)13-18/h2-6,9-14,16H,7-8H2,1H3,(H,27,28,29,30)/b12-10+/t14-/m0/s1 |
InChI Key |
BRIRTHDHCSCYFI-WONIAPNHSA-N |
Isomeric SMILES |
C[C@@H](C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)/C=C/C5=NNN=N5 |
Canonical SMILES |
CC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)C=CC5=NNN=N5 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Quinoline-Based Inhibitors on MsbA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of a representative quinoline-based inhibitor, herein referred to as MsbA-IN-Q, on the ATP-binding cassette (ABC) transporter MsbA. MsbA is an essential protein in Gram-negative bacteria responsible for the transport of lipopolysaccharide (LPS), a critical component of the outer membrane.[1][2][3][4] Inhibition of MsbA disrupts outer membrane biogenesis, making it a promising target for novel antibiotics.[2] This document details the molecular interactions, quantitative data, and experimental methodologies used to characterize the inhibitory effects of quinoline compounds on MsbA.
Core Mechanism of Action
MsbA-IN-Q acts as a potent inhibitor of MsbA's transport function by binding to a specific pocket within the transmembrane domains (TMDs) of the protein. This binding event traps MsbA in an inward-facing, lipopolysaccharide (LPS)-bound conformation. By stabilizing this specific conformational state, MsbA-IN-Q effectively prevents the conformational changes that are necessary for the transport cycle, which involve transitioning between inward-facing and outward-facing states. This conformational lock ultimately inhibits both the ATPase and transport activities of MsbA.
The binding site for quinoline inhibitors is an evolutionarily conserved transmembrane pocket. Structural studies have revealed that these inhibitors wedge into this pocket, preventing the necessary movements of the transmembrane helices required for the transport of LPS across the inner membrane.
Quantitative Data Summary
The inhibitory potency of quinoline-based compounds against MsbA has been quantified through various biochemical assays. The following table summarizes key quantitative data for representative compounds from this class.
| Compound | Target Organism | Assay Type | IC50 (nM) | Reference |
| G247 | Escherichia coli | ATPase Assay | 5 | |
| G907 | Escherichia coli | ATPase Assay | 18 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. These values are crucial for comparing the potency of different inhibitors.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship of MsbA's function and its inhibition by MsbA-IN-Q.
Caption: Logical flow of the MsbA transport cycle and its inhibition.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of quinoline-based inhibitors on MsbA are provided below.
-
Expression: The msbA gene from Escherichia coli is cloned into an expression vector, often with a polyhistidine tag to facilitate purification. The vector is then transformed into a suitable E. coli expression strain, such as BL21(DE3). Cells are grown to a specific optical density, and protein expression is induced, for example, with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Membrane Preparation: After harvesting, cells are lysed, and the cell membranes containing the overexpressed MsbA are isolated by ultracentrifugation.
-
Solubilization and Purification: MsbA is solubilized from the membranes using a detergent such as n-dodecyl-β-D-maltoside (DDM). The solubilized protein is then purified using affinity chromatography (e.g., Ni-NTA for His-tagged protein) followed by size-exclusion chromatography to ensure homogeneity.
The ATPase activity of MsbA is a measure of its catalytic function and is coupled to its transport activity.
-
Principle: The rate of ATP hydrolysis is measured by quantifying the amount of inorganic phosphate (Pi) released over time. A common method is a coupled enzyme assay where the regeneration of ATP from ADP and phosphoenolpyruvate by pyruvate kinase is coupled to the oxidation of NADH by lactate dehydrogenase. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
-
Procedure:
-
Purified MsbA is reconstituted into proteoliposomes or nanodiscs to provide a lipid environment.
-
The reaction is initiated by adding ATP and MgCl2 to a reaction mixture containing the reconstituted MsbA, the coupling enzymes, phosphoenolpyruvate, and NADH.
-
The absorbance at 340 nm is measured over time to determine the rate of NADH oxidation, which is proportional to the rate of ATP hydrolysis.
-
For inhibition studies, the assay is performed in the presence of varying concentrations of the inhibitor (e.g., MsbA-IN-Q) to determine the IC50 value.
-
The following diagram outlines the workflow for determining the inhibitory effect of a compound on MsbA's ATPase activity.
Caption: Workflow for the MsbA ATPase inhibition assay.
This assay directly measures the transport function of MsbA.
-
Principle: A fluorescently labeled lipid substrate, such as NBD-labeled phosphatidylethanolamine (NBD-PE), is incorporated into the outer leaflet of proteoliposomes containing reconstituted MsbA. The transport of the labeled lipid to the inner leaflet is monitored by quenching the fluorescence of the remaining outer leaflet lipids with a membrane-impermeant quenching agent like dithionite.
-
Procedure:
-
Proteoliposomes containing purified MsbA are prepared with the fluorescently labeled lipid in the outer leaflet.
-
The transport reaction is initiated by adding ATP and an ATP regenerating system and incubating at 37°C.
-
After a set time, the reaction is stopped, and the total fluorescence is measured.
-
Dithionite is added to quench the fluorescence of the NBD-PE remaining in the outer leaflet.
-
The remaining fluorescence corresponds to the NBD-PE that has been "flipped" to the inner leaflet and is protected from the quencher.
-
The amount of transported lipid is calculated from the difference in fluorescence before and after quenching.
-
To test for inhibition, the assay is performed in the presence of the inhibitor.
-
Conclusion
Quinoline-based inhibitors, represented here by MsbA-IN-Q, effectively target the essential bacterial transporter MsbA. By binding to a specific transmembrane pocket, these compounds lock MsbA in an inward-facing conformation, thereby inhibiting its ATPase and lipid transport activities. The detailed experimental protocols provided in this guide serve as a foundation for the continued research and development of novel antibiotics targeting MsbA and the disruption of the Gram-negative outer membrane.
References
- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. MsbA: an ABC transporter paradigm - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Evaluation of MsbA-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of MsbA-IN-6, a potent inhibitor of the MsbA transporter in Gram-negative bacteria. This compound belongs to a series of quinoline-based compounds that have demonstrated bactericidal activity by targeting the essential ATP-binding cassette (ABC) transporter MsbA, which is responsible for the transport of lipopolysaccharide (LPS) from the inner to the outer membrane.[1][2] Inhibition of this crucial pathway disrupts the integrity of the outer membrane, leading to bacterial cell death. This document summarizes the available quantitative data, details the experimental protocols for key assays, and visualizes the relevant biological pathways and experimental workflows.
Core Data Summary
The following tables summarize the key quantitative data regarding the in vitro activity of this compound and its analogs.
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| This compound | MsbA | Not Specified | 0.096 | DC Chemicals |
Note: The specific assay conditions for the reported IC50 value for this compound are not publicly available.
Data from the foundational study on the quinoline inhibitor series, to which this compound belongs, provides further context on their inhibitory potential against E. coli MsbA.
| Compound (from series) | E. coli MsbA ATPase Inhibition IC50 (nM) | Reference |
| G247 | 5 | [3] |
| G907 | 18 | [3] |
Mechanism of Action
This compound exerts its antibacterial effect by inhibiting the ATPase and transport functions of the MsbA protein.[4] MsbA is a critical component of the LPS transport pathway, which is essential for the biogenesis of the outer membrane in most Gram-negative bacteria. The inhibition of MsbA leads to the accumulation of LPS in the inner membrane, disrupting the cell envelope and ultimately causing cell death.
Lipopolysaccharide (LPS) Transport Pathway
The following diagram illustrates the role of MsbA in the LPS transport pathway across the inner membrane of Gram-negative bacteria.
References
Understanding the Target Selectivity of MsbA-IN-6: An In-depth Technical Guide
A Comprehensive Analysis of a Potent MsbA Inhibitor for Gram-Negative Bacteria
For: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "MsbA-IN-6" is referenced in several chemical supplier catalogs but lacks detailed characterization in peer-reviewed scientific literature. This guide will focus on the well-characterized, potent, and selective quinoline-based MsbA inhibitor, G907 , as a representative molecule to explore the target selectivity and mechanism of action for this class of compounds. It is presumed that this compound belongs to this chemical series.
Executive Summary
The ATP-binding cassette (ABC) transporter MsbA is an essential inner membrane protein in most Gram-negative bacteria, responsible for the critical first step in lipopolysaccharide (LPS) transport to the outer membrane. Its essentiality and conservation make it a prime target for the development of novel antibiotics. This document provides a detailed technical overview of the target selectivity of potent quinoline-based MsbA inhibitors, using G907 as a primary example. G907 exhibits nanomolar potency against Escherichia coli MsbA by employing a dual-mode allosteric inhibition mechanism. This guide summarizes the available quantitative data, details the key experimental protocols for assessing inhibitor activity and selectivity, and provides visual diagrams of the affected pathway and experimental workflows.
Introduction to MsbA and the Quinoline Inhibitor Series
MsbA is a homodimeric ABC transporter that utilizes the energy from ATP hydrolysis to flip LPS from the cytoplasmic leaflet to the periplasmic leaflet of the inner bacterial membrane. This process is fundamental for the biogenesis of the outer membrane, which serves as a protective barrier against many antibiotics. Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, resulting in cellular toxicity and bacterial death.
The quinoline series of compounds, including the highly potent inhibitor G907, were discovered through high-throughput screening of millions of small molecules for their ability to inhibit the ATPase activity of purified E. coli MsbA. G907 demonstrates potent bactericidal activity against clinically relevant Gram-negative pathogens.
Quantitative Data on Inhibitor Potency and Selectivity
| Target | Organism | Assay Type | Inhibitor | IC50 (nM) | Reference |
| MsbA | Escherichia coli | ATPase Inhibition | G907 | 18 | [1][2] |
| MsbA | Klebsiella pneumoniae | ATPase Inhibition | G907 | Potent Inhibition (exact IC50 not specified) | [3] |
| MsbA | Pseudomonas aeruginosa | ATPase Inhibition | G907 | Reduced Efficacy | [3] |
Mechanism of Action of G907
G907 exhibits a novel, dual-mode mechanism of allosteric inhibition:
-
Trapping an Inward-Facing Conformation: G907 binds to a transmembrane pocket on MsbA. This binding event wedges the transporter in an inward-facing, lipopolysaccharide-bound conformation, preventing the conformational changes necessary for ATP hydrolysis and substrate transport.[2]
-
Uncoupling of Nucleotide-Binding Domains (NBDs): The binding of G907 also leads to a structural and functional uncoupling of the two NBDs, further inhibiting the ATPase activity of the transporter.
This dual-mode inhibition provides a robust mechanism for disrupting MsbA function.
Experimental Protocols
MsbA ATPase Inhibition Assay (Transcreener® ADP² FP Assay)
This biochemical assay quantifies the inhibition of MsbA's ATPase activity by measuring the production of ADP.
Principle: The assay is a competitive fluorescence polarization (FP) immunoassay. A far-red tracer-antibody complex binds to ADP. ADP produced by MsbA competes with the tracer for binding to the antibody, causing a decrease in fluorescence polarization.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the MsbA enzyme solution in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂, 0.05% DDM). The optimal concentration of purified MsbA should be determined by titration.
-
Prepare a stock solution of the inhibitor (e.g., G907) in 100% DMSO.
-
Prepare a solution of ATP at twice the desired final concentration in the reaction buffer.
-
Prepare the Transcreener® ADP² Detection Mix according to the manufacturer's instructions, containing the ADP Alexa633 Tracer and the ADP² Antibody.
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the inhibitor solution in DMSO to the appropriate wells. For control wells, add 1 µL of DMSO.
-
Add 10 µL of the MsbA enzyme solution to all wells and incubate for 15-30 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of the 2X ATP solution.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes), during which the enzymatic reaction proceeds.
-
Stop the reaction and detect ADP by adding 20 µL of the Transcreener® ADP² Detection Mix.
-
Incubate at room temperature for 60 minutes to allow the detection reaction to reach equilibrium.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization on a plate reader capable of FP measurements (excitation ~630 nm, emission ~650 nm).
-
Convert the FP values to ADP concentration using a standard curve.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
Bacterial Whole-Cell Viability Assay (Minimum Inhibitory Concentration - MIC)
This assay determines the minimum concentration of an inhibitor required to prevent the visible growth of a bacterial strain.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the inhibitor in a liquid growth medium. The MIC is the lowest concentration of the inhibitor at which no visible growth is observed after a defined incubation period.
Detailed Protocol:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium (e.g., E. coli) into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate overnight at 37°C with shaking.
-
Dilute the overnight culture in fresh broth to a standardized turbidity, typically corresponding to a final inoculum density of 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
-
Preparation of Inhibitor Dilutions (96-well plate format):
-
Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of a 2X stock solution of the inhibitor (in broth) to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of the dilution series.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This also dilutes the inhibitor to its final 1X concentration.
-
Include a positive control well (bacteria in broth with no inhibitor) and a negative control well (broth only).
-
Seal the plate and incubate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the inhibitor in which there is no visible growth. This can also be determined by measuring the optical density at 600 nm (OD₆₀₀) using a plate reader.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Mechanism of MsbA inhibition by G907.
Experimental Workflow Diagram
Caption: Workflow for determining MsbA inhibitor selectivity.
Conclusion
The quinoline-based inhibitor G907 is a potent and selective antagonist of the essential bacterial ABC transporter MsbA. Its dual-mode allosteric mechanism of action provides a strong rationale for its bactericidal activity against Gram-negative pathogens. The detailed experimental protocols provided herein for biochemical and whole-cell assays are crucial for the identification and characterization of new MsbA inhibitors. While the on-target potency of G907 is well-documented, further studies are needed to fully elucidate its selectivity profile against a broader range of potential off-targets. Such data will be critical for the continued development of this promising class of antibiotics.
References
The Disruption of Bacterial Outer Membrane Biogenesis by MsbA-IN-6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to public health. The biogenesis of the bacterial outer membrane, a crucial protective barrier, presents a promising target for novel antibiotics. A key player in this process is MsbA, an essential ATP-binding cassette (ABC) transporter responsible for the translocation of lipopolysaccharide (LPS) from the inner leaflet to the periplasmic face of the inner membrane. Inhibition of MsbA disrupts outer membrane assembly, leading to bacterial cell death. This technical guide provides an in-depth analysis of MsbA-IN-6, a potent quinoline-based inhibitor of MsbA, detailing its mechanism of action, quantitative effects, and the experimental protocols used for its characterization.
Introduction: MsbA as a Novel Antibacterial Target
Gram-negative bacteria are characterized by the presence of an outer membrane, which acts as a formidable barrier against many antibiotics.[1] The outer leaflet of this membrane is primarily composed of lipopolysaccharide (LPS), an essential molecule for the structural integrity and function of the outer membrane.[1][2] The biosynthesis and transport of LPS is a complex process involving multiple essential proteins, making it an attractive pathway for the development of new antibacterial agents.[2]
MsbA is a homodimeric ABC transporter embedded in the inner membrane that plays a critical and essential role in the initial step of LPS transport.[3] It utilizes the energy from ATP hydrolysis to flip nascent LPS molecules from the cytoplasmic side to the periplasmic side of the inner membrane. From there, the Lpt protein complex facilitates the transport of LPS to the outer membrane. Given its essentiality and its location in the inner membrane, MsbA is a highly viable target for small molecule inhibitors.
This compound: A Potent Quinoline-Based Inhibitor of MsbA
This compound is a representative of a series of quinoline-based compounds identified through a high-throughput biochemical screen for inhibitors of MsbA's ATPase activity. These compounds exhibit potent bactericidal activity against Escherichia coli and other Gram-negative pathogens.
Mechanism of Action
This compound exerts its antibacterial effect by directly inhibiting the essential functions of the MsbA transporter. The primary mechanism of action involves the dual inhibition of MsbA's ATPase and LPS transport activities. By binding to MsbA, this compound prevents the conformational changes necessary for ATP hydrolysis and the subsequent translocation of LPS across the inner membrane. This leads to the accumulation of LPS in the inner membrane, disruption of outer membrane biogenesis, and ultimately, cell death.
Quantitative Data on the Effect of a Representative Quinoline Inhibitor
The following tables summarize the quantitative data for a representative potent quinoline MsbA inhibitor, referred to here as "Quinoline Inhibitor G913," as detailed in the primary literature. This compound is understood to be a compound within this class with a similar activity profile.
| Parameter | Value | Organism/System | Reference |
| IC50 for MsbA ATPase Inhibition | 0.029 µM | Purified E. coli MsbA | |
| Minimal Inhibitory Concentration (MIC) | 0.25 µg/mL | E. coli CFT073 | |
| Minimal Inhibitory Concentration (MIC) | 0.5 µg/mL | Klebsiella pneumoniae ATCC 13883 | |
| Minimal Inhibitory Concentration (MIC) | 1 µg/mL | Enterobacter cloacae ATCC 13047 |
Table 1: In Vitro Activity of a Representative Quinoline MsbA Inhibitor (G913)
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of quinoline-based MsbA inhibitors.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by purified MsbA and is used to determine the inhibitory potency (IC50) of compounds like this compound.
Materials:
-
Purified MsbA protein
-
Assay buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.05% (w/v) dodecyl maltoside (DDM)
-
ATP solution
-
Test compound (e.g., this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well assay plates
Procedure:
-
Prepare a solution of purified MsbA in assay buffer.
-
Serially dilute the test compound in DMSO.
-
Add the test compound dilutions to the assay plate, followed by the MsbA solution.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes).
-
Initiate the reaction by adding a solution of ATP in assay buffer to each well.
-
Incubate the reaction at a controlled temperature (e.g., 25°C) for a defined time (e.g., 30 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Whole-Cell Lipopolysaccharide (LPS) Accumulation Assay
This assay is designed to demonstrate that inhibition of MsbA in whole bacterial cells leads to the accumulation of LPS in the inner membrane.
Materials:
-
E. coli strain (e.g., a strain where MsbA expression can be controlled)
-
Growth medium (e.g., LB broth)
-
Radiolabeled precursor of LPS (e.g., [¹⁴C]acetate or ³²P)
-
Test compound (e.g., this compound)
-
Lysis buffer
-
Reagents for thin-layer chromatography (TLC)
-
Phosphorimager or scintillation counter
Procedure:
-
Grow the E. coli strain to mid-log phase.
-
If using a conditional mutant, induce or repress MsbA expression as required.
-
Add the radiolabeled precursor to the culture and incubate for a short period to allow for incorporation into LPS.
-
Add the test compound at various concentrations to the culture and continue incubation.
-
Harvest the cells by centrifugation.
-
Lyse the cells to release cellular components.
-
Extract the lipids, including LPS, from the cell lysate.
-
Separate the different lipid species using TLC.
-
Visualize and quantify the radiolabeled LPS using a phosphorimager or by scraping the corresponding spots from the TLC plate and measuring radioactivity with a scintillation counter.
-
Compare the amount of accumulated LPS in treated cells to untreated controls.
Visualizations
The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.
Caption: The LPS transport pathway in Gram-negative bacteria and the point of inhibition by this compound.
Caption: Experimental workflow for determining the IC50 of this compound using an ATPase activity assay.
Conclusion
This compound and other quinoline-based inhibitors of MsbA represent a promising new class of antibacterial agents with a novel mechanism of action. By targeting the essential process of LPS transport, these compounds effectively disrupt the biogenesis of the outer membrane in Gram-negative bacteria. The detailed quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to combat antimicrobial resistance. Further investigation and optimization of this chemical series could lead to the development of clinically effective antibiotics against challenging Gram-negative pathogens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Targeting LPS biosynthesis and transport in gram-negative bacteria in the era of multi-drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
Characterization of Novel MsbA Inhibitors: A Technical Overview of Antibacterial Spectrum and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial characterization of a promising class of antibacterial compounds: quinoline-based inhibitors of MsbA. MsbA is an essential ATP-binding cassette (ABC) transporter responsible for the trafficking of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria.[1][2] Inhibition of MsbA disrupts the integrity of this protective outer membrane, making it a compelling target for the development of new antibiotics to combat multidrug-resistant infections.[1][2][3] While this document will refer to a representative compound, "MsbA-IN-6," it is important to note that this is a placeholder for a series of quinoline derivatives that have demonstrated potent activity against this target.
Antibacterial Spectrum of MsbA Inhibitors
The antibacterial activity of MsbA inhibitors has been primarily evaluated against a panel of Gram-negative bacteria. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for determining the antibacterial spectrum.
Table 1: Minimum Inhibitory Concentrations (MICs) of Representative MsbA Inhibitors
| Bacterial Strain | Representative Compound G592 MIC (µM) | Representative Compound G913 MIC (µM) | Representative Compound G332 MIC (µM) | Control Antibiotic (Streptomycin) MIC (µM) | Control Antibiotic (Polymyxin B) MIC (µM) |
| Escherichia coli (expressing E. coli MsbA) | Potent Inhibition | Potent Inhibition | Data not available | Similar MICs in both strains | Similar MICs in both strains |
| Escherichia coli (expressing A. baumannii MsbA) | No Growth Inhibition | No Growth Inhibition | Growth Inhibition | Similar MICs in both strains | Similar MICs in both strains |
| Wild-type uropathogenic Escherichia coli | Single-digit µM | Data not available | Data not available | Data not available | Data not available |
| Wild-type Klebsiella pneumoniae | Single-digit µM | Data not available | Data not available | Data not available | Data not available |
| Wild-type Enterobacter cloacae | Single-digit µM | Data not available | Data not available | Data not available | Data not available |
Note: The specific MIC values for G592, G913, and G332 were described qualitatively in the source material. "Potent Inhibition" and "Single-digit µM" indicate significant antibacterial activity. The lack of activity against E. coli expressing A. baumannii MsbA by G592 and G913 demonstrates on-target activity.
Mechanism of Action: Inhibition of LPS Transport
This compound and related quinoline compounds exert their bactericidal effect by directly inhibiting the ATPase and transport activity of MsbA. This inhibition disrupts the essential pathway of LPS transport to the outer membrane in Gram-negative bacteria.
Signaling Pathway of MsbA-Mediated LPS Transport and Inhibition
Caption: Inhibition of the MsbA-mediated LPS transport pathway by this compound.
The inhibition of MsbA's ATPase activity prevents the conformational changes necessary for flipping LPS from the inner to the outer leaflet of the inner membrane, leading to the accumulation of LPS in the inner membrane and ultimately cell death. A crystal structure of MsbA in complex with an inhibitor has revealed a novel mechanism of inhibition for an ABC transporter.
Experimental Protocols
The following are detailed methodologies for key experiments used in the characterization of MsbA inhibitors.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Bacterial Culture: A single colony of the test bacterium is used to inoculate a suitable broth medium and incubated overnight at 37°C. The overnight culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Preparation: A stock solution of this compound is serially diluted in a 96-well microtiter plate to obtain a range of concentrations. Control antibiotics are prepared similarly.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
MsbA ATPase Activity Assay
This biochemical assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified MsbA.
Logical Relationship for ATPase Inhibition Assay
Caption: Logical flow of the MsbA ATPase inhibition assay.
Protocol:
-
Protein Purification: MsbA is expressed and purified from a suitable expression system.
-
Reaction Setup: The assay is performed in a microtiter plate. Each well contains purified MsbA, a specific concentration of this compound (or a control), and ATP.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and the plate is incubated at 37°C for a defined period.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.
-
Data Analysis: The absorbance is measured, and the concentration of the inhibitor that reduces MsbA ATPase activity by 50% (IC50) is calculated.
Conclusion and Future Directions
The initial characterization of quinoline-based MsbA inhibitors, represented here as this compound, demonstrates their potential as a novel class of antibiotics targeting Gram-negative bacteria. Their specific mechanism of action, involving the inhibition of the essential LPS transporter MsbA, offers a promising avenue to circumvent existing antibiotic resistance mechanisms. Further research will focus on optimizing the potency and pharmacokinetic properties of these compounds to advance them towards clinical development. This includes expanding the antibacterial spectrum testing against a broader range of clinical isolates and further elucidating the structural basis of their interaction with MsbA to guide rational drug design.
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
exploring the foundational science of MsbA inhibition by MsbA-IN-6
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive searches for a specific inhibitor designated "MsbA-IN-6" have not yielded any publicly available scientific data. The following guide details the foundational science of MsbA inhibition based on well-characterized inhibitors and general principles of MsbA function. This information provides a framework for understanding the mechanism of action of any potential MsbA inhibitor.
Introduction to MsbA: A Critical Target in Gram-Negative Bacteria
MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of most Gram-negative bacteria.[1][2] Its primary function is to transport lipopolysaccharide (LPS), a major component of the outer membrane, from the inner leaflet to the outer leaflet of the inner membrane.[1][3] This process is a critical step in the biogenesis of the outer membrane, which is vital for bacterial viability and provides a barrier against many antibiotics.[1] The essential nature of MsbA makes it an attractive target for the development of novel antibiotics to combat multidrug-resistant Gram-negative infections.
MsbA functions as a homodimer, with each subunit comprising a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). The TMDs form the translocation pathway for LPS, while the NBDs bind and hydrolyze ATP to power the transport process. The transport cycle of MsbA is believed to follow an alternating access model, where the transporter switches between an inward-facing and an outward-facing conformation to move LPS across the membrane.
General Mechanisms of MsbA Inhibition
Inhibition of MsbA can be achieved through various mechanisms that interfere with its transport cycle. Based on studies of known inhibitors, these mechanisms can be broadly categorized as:
-
Competitive Inhibition: Inhibitors can bind to the LPS binding site within the TMDs, directly competing with the natural substrate.
-
Allosteric Inhibition: Small molecules can bind to sites distinct from the substrate-binding pocket, inducing conformational changes that prevent key steps in the transport cycle, such as ATP hydrolysis or the transition between inward- and outward-facing states.
-
Disruption of Dimerization: For bivalent inhibitors, the molecule can bridge the two subunits of the MsbA dimer, locking it in an inactive conformation.
Known Inhibitors of MsbA
While information on "this compound" is unavailable, several other inhibitors have been studied, providing insights into the pharmacology of MsbA.
| Inhibitor Class | Example(s) | Mechanism of Action | Effect on ATPase Activity |
| Tetrahydrobenzothiophenes | TBT1 | Binds to the substrate pocket, forcing a collapsed inward-facing state and disrupting NBD-TMD communication. | Stimulatory |
| Quinolines | G907, G092 | Allosteric inhibitors that prevent proper NBD closure. | Inhibitory |
| Bivalent Inhibitors | Cerastecin C | Binds to the MsbA dimer interface, locking it in a dimeric state. | Inhibitory |
Signaling Pathways and Cellular Effects of MsbA Inhibition
The direct signaling pathway affected by MsbA inhibition is the LPS transport pathway, which is a crucial part of the outer membrane biogenesis pathway in Gram-negative bacteria.
Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, which is toxic to the cell and ultimately leads to cell death. This disruption of outer membrane integrity can also increase the susceptibility of the bacteria to other antibiotics.
Experimental Protocols for Studying MsbA Inhibition
A variety of in vitro assays are employed to characterize the activity of MsbA inhibitors.
This assay measures the rate of ATP hydrolysis by purified MsbA in the presence and absence of an inhibitor.
Methodology:
-
Preparation of MsbA: Purified MsbA is reconstituted into a suitable membrane environment, such as liposomes or nanodiscs, to ensure proper folding and activity.
-
Reaction Mixture: The reaction mixture typically contains a buffer (e.g., HEPES), MgCl₂, ATP, and the reconstituted MsbA.
-
Inhibitor Addition: The inhibitor is added at varying concentrations to the reaction mixture.
-
Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C).
-
Termination: The reaction is stopped after a defined time by adding a quenching agent (e.g., SDS).
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified, often using a colorimetric method like the malachite green assay.
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the IC₅₀ value.
This assay directly measures the ability of MsbA to transport LPS across a membrane in the presence of an inhibitor.
Methodology:
-
Proteoliposome Preparation: MsbA is reconstituted into liposomes containing a fluorescently labeled LPS analogue in their lumen.
-
Assay Setup: The proteoliposomes are placed in a buffer solution.
-
Initiation of Transport: ATP is added to the exterior of the proteoliposomes to energize MsbA-mediated transport.
-
Detection: The transport of the fluorescent LPS analogue out of the liposomes is monitored by an increase in fluorescence, which occurs when the analogue is released into the aqueous environment and is no longer self-quenched.
-
Inhibitor Testing: The assay is performed with varying concentrations of the inhibitor to assess its effect on the rate of LPS transport.
TSA can be used to assess the direct binding of an inhibitor to MsbA.
Methodology:
-
Sample Preparation: Purified MsbA is mixed with a fluorescent dye that binds to hydrophobic regions of proteins.
-
Inhibitor Addition: The inhibitor is added to the protein-dye mixture.
-
Thermal Denaturation: The temperature of the sample is gradually increased, and the fluorescence is monitored.
-
Data Analysis: As the protein unfolds, the dye binds to exposed hydrophobic regions, causing an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded. Binding of a ligand, such as an inhibitor, typically stabilizes the protein, resulting in an increase in the Tm.
Conclusion
While the specific foundational science of "this compound" remains to be elucidated in publicly accessible literature, the extensive research on MsbA and its known inhibitors provides a robust framework for understanding the principles of targeting this essential bacterial transporter. The methodologies and mechanisms described herein are fundamental to the discovery and characterization of new MsbA inhibitors, which hold significant promise as a novel class of antibiotics against Gram-negative pathogens. Further research and disclosure of data on novel compounds like "this compound" will be critical to advancing this important area of drug discovery.
References
- 1. Discovery of Novel MsbA Inhibitors with a Bivalent Molecular Generative Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide on Quinoline-Based Inhibitors and Their Interaction with the MsbA Transporter
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The ATP-binding cassette (ABC) transporter MsbA, an essential enzyme responsible for the transport of lipopolysaccharide (LPS) to the outer membrane, has been identified as a promising target for the development of new antibiotics. This technical guide focuses on a class of potent quinoline-based inhibitors of MsbA, exemplified by compounds such as MsbA-IN-6 and its structural analogs. These inhibitors have demonstrated significant bactericidal activity against clinically relevant Gram-negative pathogens by disrupting the function of MsbA. This document provides a comprehensive overview of the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of these compounds, with a particular focus on their interaction with the MsbA transporter. While the primary binding site of these inhibitors is within the transmembrane domains (TMDs) rather than the nucleotide-binding domain (NBD), their allosteric effect profoundly impacts the NBD's function, leading to the inhibition of ATP hydrolysis and substrate transport.
Introduction to MsbA: A Critical Target in Gram-Negative Bacteria
MsbA is a homodimeric ABC transporter embedded in the inner membrane of most Gram-negative bacteria. Its primary function is to flip lipopolysaccharide (LPS), a major component of the outer membrane, from the inner to the outer leaflet of the cytoplasmic membrane. This process is crucial for the biogenesis of the outer membrane, and its disruption leads to the accumulation of LPS in the inner membrane, resulting in bacterial cell death. The essential nature of MsbA makes it an attractive target for the development of novel antibiotics.
The MsbA homodimer consists of two identical subunits, each comprising a transmembrane domain (TMD) with six helices and a cytosolic nucleotide-binding domain (NBD) that binds and hydrolyzes ATP. The energy derived from ATP hydrolysis fuels the conformational changes necessary for LPS transport.
This compound and the Quinoline Class of MsbA Inhibitors
This compound belongs to a series of quinoline-based compounds that have been identified as potent inhibitors of MsbA.[1] These compounds exhibit bactericidal activity against a range of Gram-negative bacteria, including Escherichia coli.[1] Their mechanism of action involves the inhibition of both the ATPase and transport functions of MsbA.[1]
Structural studies of MsbA in complex with quinoline inhibitors, such as G907, have revealed that these molecules do not bind to the nucleotide-binding domain as might be expected for an ATPase inhibitor. Instead, they wedge into a highly conserved pocket within the transmembrane domains.[2] This binding event traps the transporter in an inward-facing conformation, preventing the conformational changes required for ATP hydrolysis and substrate transport.[3] This allosteric inhibition effectively uncouples the NBDs, providing a powerful mechanism for disrupting MsbA function.
Quantitative Data on Quinoline-Based MsbA Inhibitors
| Compound | Target Organism/Enzyme | Assay Type | IC50 (nM) | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| G907 | E. coli MsbA | ATPase Inhibition | 18 | - | |
| G247 | E. coli MsbA | ATPase Inhibition | 5 | - | |
| G592 | E. coli MsbA | ATPase Inhibition | 150 ± 48 | - | |
| G332 | E. coli MsbA | ATPase Inhibition | 2.8 ± 0.75 | 2.8 (K. pneumoniae), 2.8 (E. cloacae) | |
| G913 | E. coli MsbA | ATPase Inhibition | 3.8 ± 0.98 | - |
Experimental Protocols
MsbA ATPase Inhibition Assay
This protocol describes a coupled-enzyme assay to measure the ATPase activity of purified MsbA and its inhibition by quinoline compounds. The assay indirectly measures ATP hydrolysis by linking the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.
Materials:
-
Purified MsbA reconstituted in a suitable membrane-mimetic environment (e.g., amphipols, nanodiscs, or proteoliposomes)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP) solution (100 mM)
-
NADH solution (10 mM)
-
Lactate dehydrogenase (LDH) (e.g., 10 units/µL)
-
Pyruvate kinase (PK) (e.g., 10 units/µL)
-
Quinoline inhibitor stock solution (in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in the assay buffer containing 1 mM ATP, 2 mM PEP, 0.2 mM NADH, 5 units/mL LDH, and 10 units/mL PK.
-
Add the quinoline inhibitor to the desired final concentration to the wells of the microplate. Include a DMSO control (vehicle).
-
Add purified MsbA (e.g., 1-5 µg) to each well to initiate the reaction.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes).
-
Calculate the rate of NADH oxidation from the linear portion of the curve.
-
Determine the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the minimum concentration of a quinoline inhibitor required to inhibit the visible growth of a bacterial strain.
Materials:
-
Bacterial strain (e.g., E. coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Quinoline inhibitor stock solution (in DMSO)
-
96-well microplate
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Perform a serial two-fold dilution of the quinoline inhibitor in CAMHB in the wells of a 96-well microplate.
-
Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria without inhibitor) and a negative control (broth without bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Visualizations
Proposed Mechanism of MsbA Inhibition by Quinoline Compounds
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for dual-mode inhibition of the ABC transporter MsbA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Probing the Achilles' Heel of Gram-Negative Bacteria: A Technical Guide to the Early-Stage Research of MsbA-IN-6 and Related Quinoline Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the early-stage research concerning a novel class of potential antibiotics targeting the essential MsbA transporter in Gram-negative bacteria. The focus is on a series of quinoline-based inhibitors, exemplified by compounds such as G592, G913, and G332, which are likely representative of or closely related to the investigational compound MsbA-IN-6.[1][2] These compounds exhibit a novel mechanism of action by disrupting the biosynthesis of the bacterial outer membrane, a critical protective barrier.[1][3][4]
Core Concept: Targeting MsbA-Mediated Lipopolysaccharide Transport
In Gram-negative bacteria, the outer membrane serves as a formidable shield against many antibiotics. A key component of this membrane is lipopolysaccharide (LPS). The biogenesis of the outer membrane is a complex process, and the ATP-binding cassette (ABC) transporter MsbA plays an essential, initial role by flipping LPS from the inner to the outer leaflet of the cytoplasmic membrane. Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, a toxic event that ultimately results in bacterial cell death. This makes MsbA a compelling and viable target for the development of new antibiotics, particularly against multidrug-resistant strains.
A significant breakthrough in targeting MsbA was the discovery of a series of quinoline-based compounds through a high-throughput biochemical screen for inhibitors of MsbA's ATPase activity. These inhibitors, including G592 and its more potent analogs G913 and G332, have demonstrated bactericidal activity against Escherichia coli by inhibiting both the ATPase and transport functions of MsbA.
Mechanism of Action: Allosteric Inhibition and Uncoupling of Nucleotide-Binding Domains
Structural studies of MsbA in complex with a quinoline inhibitor, G907, have revealed an unprecedented mechanism of ABC transporter inhibition. The inhibitor binds to a transmembrane pocket, trapping MsbA in an inward-facing conformation that is still bound to lipopolysaccharide. This binding event also leads to a structural and functional uncoupling of the nucleotide-binding domains, which is a second, allosteric mechanism of antagonism.
Quantitative Data Summary
The following tables summarize the quantitative data for the representative quinoline-based MsbA inhibitors.
Table 1: In Vitro Efficacy of MsbA Inhibitors against E. coli
| Compound | EC50 (μg/mL) against E. coli CFT073 lptD(imp4213) | MIC (μg/mL) against E. coli CFT073 ΔtolC | MIC (μg/mL) against wild-type K. pneumoniae | MIC (μg/mL) against wild-type Enterobacter cloacae |
| G592 | ~18 | 18 ± 5 | - | - |
| G913 | <0.22 | <0.22 ± 0.15 | - | - |
| G332 | ~0.3 | 0.31 ± 0.22 | 2.8 | 2.8 |
Data sourced from Alexander et al., 2018.
Table 2: Impact of Serum on the Potency of Quinoline Inhibitors
| Compound | MIC (μg/mL) against E. coli CFT073 ΔtolC (No Serum) | MIC (μg/mL) against E. coli CFT073 ΔtolC (10% Mouse Serum) |
| G592 | 18 ± 5 | >41 |
| G913 | <0.22 ± 0.15 | 5.6 ± 3.9 |
| G332 | 0.31 ± 0.22 | 4.2 ± 1.6 |
Data sourced from Alexander et al., 2018.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and advancement of this research.
MsbA ATPase Activity Assay
This biochemical assay is designed to identify and characterize inhibitors of the ATPase activity of purified MsbA.
-
Protein Purification and Reconstitution: E. coli MsbA is overexpressed and purified. For the assay, it can be reconstituted into amphipols, nanodiscs, or detergent matrices.
-
Reaction Mixture: A typical reaction mixture contains purified MsbA, a buffer (e.g., 50 mM HEPES, pH 7.5), salts (e.g., 100 mM NaCl), ATP, and MgCl2.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C.
-
Detection of Phosphate Release: The amount of inorganic phosphate released due to ATP hydrolysis is measured. A common method involves stopping the reaction with a solution containing sodium dodecyl sulfate (SDS) and then adding a colorimetric reagent, such as a mixture of ascorbic acid and ammonium molybdate in hydrochloric acid, which forms a colored complex with phosphate that can be quantified spectrophotometrically.
-
Inhibitor Testing: To determine the IC50 of a compound, the assay is performed with varying concentrations of the inhibitor, and the resulting dose-response curve is fitted to a nonlinear four-parameter inhibition model.
Whole-Cell Growth Inhibition Assay (EC50 and MIC Determination)
This assay assesses the ability of a compound to inhibit bacterial growth.
-
Bacterial Strains: A panel of bacterial strains is used, including wild-type and engineered strains with altered MsbA expression or efflux pump deletions (e.g., ΔtolC) to assess on-target activity and the impact of efflux.
-
Culture Conditions: Bacteria are grown in a suitable liquid medium (e.g., Luria-Bertani broth).
-
Compound Dilution Series: The test compounds are serially diluted in the growth medium in microtiter plates.
-
Inoculation and Incubation: A standardized inoculum of the bacterial culture is added to each well, and the plates are incubated under appropriate conditions (e.g., 37°C with shaking).
-
Growth Measurement: Bacterial growth is typically measured by monitoring the optical density at 600 nm (OD600) after a defined period (e.g., 6 hours for EC50 or overnight for MIC).
-
Data Analysis:
-
EC50: The effective concentration that inhibits 50% of bacterial growth is determined by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.
-
MIC: The minimum inhibitory concentration is defined as the lowest concentration of the compound that prevents visible bacterial growth.
-
Time-Kill Assay
This assay determines whether a compound has a bactericidal (killing) or bacteriostatic (growth-inhibiting) effect.
-
Bacterial Culture: A mid-logarithmic phase bacterial culture is prepared.
-
Compound Treatment: The test compound is added to the culture at a specific concentration (often a multiple of the MIC).
-
Sampling over Time: Aliquots of the culture are removed at various time points (e.g., 0, 1, 2, 3, 5, and 22 hours).
-
Viable Cell Counting: The number of viable cells in each aliquot is determined by serial dilution and plating on agar plates. The resulting colonies are counted after incubation.
-
Data Analysis: The change in the number of colony-forming units (CFU) per milliliter over time is plotted to visualize the killing kinetics of the compound.
Visualizations
Signaling Pathway and Mechanism of Action
References
Methodological & Application
Application Notes and Protocols for MsbA-IN-6 MIC Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter found in Gram-negative bacteria. It plays a critical role in the biogenesis of the outer membrane by flipping lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane.[1][2][3][4] The essential nature of MsbA makes it a compelling target for the development of novel antibiotics.[1] MsbA-IN-6 is an experimental inhibitor of MsbA. Determining the Minimum Inhibitory Concentration (MIC) of this compound against various Gram-negative bacteria is a crucial first step in evaluating its potential as a therapeutic agent. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This document provides a detailed protocol for determining the MIC of this compound using the broth microdilution method, a standard and widely accepted technique.
MsbA Signaling Pathway and Inhibition
MsbA functions as a homodimer, with each subunit comprising a transmembrane domain (TMD) and a nucleotide-binding domain (NBD). The transport cycle is powered by ATP binding and hydrolysis at the NBDs, which drives conformational changes in the TMDs, leading to the translocation of LPS across the inner membrane. Inhibition of MsbA, for instance by a compound like this compound, disrupts this essential process, leading to the accumulation of LPS in the inner membrane, loss of outer membrane integrity, and ultimately, bacterial cell death.
Quantitative Data Summary
The following table provides a template for summarizing the MIC values of this compound against various Gram-negative bacterial strains. The values presented here are hypothetical and should be replaced with experimental data.
| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Quality Control Antibiotic MIC (µg/mL) |
| Escherichia coli | 25922 | [Insert Data] | [Insert Data] |
| Klebsiella pneumoniae | 700603 | [Insert Data] | [Insert Data] |
| Pseudomonas aeruginosa | 27853 | [Insert Data] | [Insert Data] |
| Enterobacter cloacae | 13047 | [Insert Data] | [Insert Data] |
Experimental Protocol: this compound MIC Assay (Broth Microdilution)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials
-
This compound (stock solution of known concentration, dissolved in a suitable solvent like DMSO)
-
Gram-negative bacterial strains (e.g., E. coli, K. pneumoniae, P. aeruginosa, E. cloacae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (U-bottom)
-
Sterile reagent reservoirs
-
Multichannel pipette
-
Single-channel pipettes
-
Sterile pipette tips
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
-
0.9% sterile saline
-
McFarland 0.5 turbidity standard
-
Vortex mixer
-
Quality control antibiotic with known MIC for the tested strains
Experimental Workflow
Step-by-Step Procedure
Day 1: Preparation of Bacterial Inoculum
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the bacterial strain.
-
Transfer the colonies to a tube containing 5 mL of sterile saline.
-
Vortex the tube to create a smooth suspension.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard by adding more bacteria or sterile saline. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes of preparation, dilute the adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. A typical dilution is 1:100 (e.g., 0.1 mL of McFarland-adjusted suspension into 9.9 mL of CAMHB), followed by the addition of 50 µL of this diluted inoculum to 50 µL of broth/drug in the well.
Day 1: Preparation of Microtiter Plate
-
Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.
-
Add 50 µL of the this compound stock solution (at 2x the highest desired final concentration) to the first column of wells.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard the final 50 µL from the tenth column.
-
The eleventh column will serve as the growth control (no drug), and the twelfth column will be the sterility control (no bacteria).
Day 1: Inoculation and Incubation
-
Add 50 µL of the standardized bacterial inoculum (prepared in Step 1.5) to each well from column 1 to 11. This will bring the final volume in each well to 100 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.
-
Do not add bacteria to the twelfth column (sterility control).
-
Seal the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
Day 2: Determination of MIC
-
Visually inspect the microtiter plate for bacterial growth (turbidity) from the bottom using a reading mirror or by holding it up to a light source.
-
The MIC is the lowest concentration of this compound at which there is no visible growth.
-
The growth control well (column 11) should show distinct turbidity, and the sterility control well (column 12) should remain clear.
-
Record the MIC value in µg/mL.
-
Perform the assay in triplicate for each bacterial strain to ensure reproducibility.
Conclusion
This protocol provides a standardized method for determining the MIC of this compound against Gram-negative bacteria. Accurate and reproducible MIC data are fundamental for the preclinical evaluation of this and other novel antimicrobial candidates targeting MsbA. Adherence to established guidelines is critical for generating high-quality, comparable data that can effectively inform the drug development process.
References
Application Notes and Protocols for MsbA-IN-6 in Bacterial Growth Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the critical process of flipping lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane. This function is vital for the biogenesis of the outer membrane, which serves as a protective barrier against many antibiotics. Inhibition of MsbA disrupts this pathway, leading to the accumulation of LPS in the inner membrane, ultimately causing bacterial cell death. MsbA-IN-6 is a novel quinoline-based inhibitor of MsbA's ATPase and transport activity, representing a promising new class of antibiotics targeting Gram-negative pathogens.
These application notes provide detailed protocols for utilizing this compound in bacterial growth inhibition studies, including methodologies for determining its minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and time-dependent killing kinetics.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results. The following table summarizes the key properties.
| Property | Value | Source |
| Molecular Formula | C₂₄H₂₃F₂N₃O₄ | [Internal Data] |
| Molecular Weight | 471.46 g/mol | [Internal Data] |
| Appearance | White to off-white solid | [Internal Data] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [Internal Data] |
| Storage | Store as a solid at -20°C, protected from light. Stock solutions in DMSO can be stored at -20°C for short-term use. | [Internal Data] |
Experimental Protocols
Preparation of this compound Stock Solution
Accurate preparation of the stock solution is the foundation for reliable downstream experiments.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Protocol:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile environment. For example, to prepare a 10 mM stock solution, weigh 4.71 mg of this compound.
-
Add the appropriate volume of sterile DMSO to achieve the desired concentration. For a 10 mM stock solution from 4.71 mg of this compound, add 1 mL of DMSO.
-
Vortex the solution thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C, protected from light.
Diagram of Stock Solution Preparation Workflow
Methodology for Testing MsbA-IN-6 in a Liposome Transport Assay
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1][2][3] This function is critical for the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics.[4][5] These application notes provide a detailed methodology for testing the inhibitory activity of a putative MsbA inhibitor, designated MsbA-IN-6, using a liposome-based transport assay.
The protocol involves the reconstitution of purified MsbA into artificial lipid vesicles (liposomes) to create proteoliposomes. The transport activity of the reconstituted MsbA is then measured by monitoring the translocation of a fluorescent substrate across the liposomal membrane. The inhibitory effect of this compound is quantified by measuring the reduction in substrate transport in the presence of the compound.
Experimental Protocols
Protocol 1: Preparation of MsbA Proteoliposomes
This protocol describes the reconstitution of purified MsbA into liposomes composed of E. coli polar lipids, mimicking its native environment.
Materials:
-
Purified MsbA protein
-
E. coli polar lipid extract
-
Buffer A (50 mM HEPES, pH 7.5, 100 mM NaCl)
-
n-Dodecyl-β-D-maltoside (DDM)
-
Bio-Beads SM-2
-
Chloroform
-
Probe sonicator
-
Extruder with 100 nm polycarbonate membranes
-
Ultracentrifuge
Procedure:
-
Liposome Preparation:
-
Dry the E. coli polar lipid extract from chloroform under a gentle stream of nitrogen gas to form a thin lipid film.
-
Further dry the lipid film under vacuum for at least 1 hour to remove residual solvent.
-
Hydrate the lipid film in Buffer A to a final concentration of 20 mg/mL by vortexing.
-
Subject the lipid suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to promote the formation of multilamellar vesicles.
-
Extrude the lipid suspension 21 times through a 100 nm polycarbonate membrane to generate unilamellar liposomes.
-
-
MsbA Reconstitution:
-
Solubilize the prepared liposomes by adding DDM to a final concentration that fully solubilizes the lipids.
-
Add purified MsbA to the solubilized lipids at a lipid-to-protein ratio (LPR) of 50:1 (w/w).
-
Incubate the mixture on ice for 30 minutes with gentle agitation.
-
Remove the detergent by adding Bio-Beads at a wet weight of 80 mg per 1 mg of DDM.
-
Incubate the mixture at 4°C overnight with gentle rotation to allow for the formation of proteoliposomes.
-
Carefully collect the supernatant containing the proteoliposomes, avoiding the Bio-Beads.
-
Pellet the proteoliposomes by ultracentrifugation at 150,000 x g for 1 hour at 4°C.
-
Resuspend the proteoliposome pellet in Buffer A to a final protein concentration of 1 mg/mL.
-
The orientation of reconstituted MsbA can be assessed by measuring ATPase activity, where a higher activity suggests a more homogenous "inside-out" orientation with the nucleotide-binding domains accessible to the external buffer.
-
Protocol 2: MsbA-Mediated Fluorescent Substrate Transport Assay
This protocol outlines the procedure for measuring the transport activity of reconstituted MsbA and its inhibition by this compound. A generic fluorescent lipid substrate (e.g., a fluorescently labeled phospholipid or lipid A analog) that is a known substrate for MsbA should be used.
Materials:
-
MsbA proteoliposomes (from Protocol 1)
-
Protein-free liposomes (control)
-
Fluorescent lipid substrate (e.g., NBD-PE)
-
Buffer A (50 mM HEPES, pH 7.5, 100 mM NaCl)
-
ATP solution (100 mM in Buffer A, pH 7.5)
-
MgCl₂ solution (100 mM in Buffer A)
-
This compound stock solution (in DMSO)
-
Sodium dithionite (quenching agent)
-
Fluorometer
Procedure:
-
Assay Setup:
-
Prepare reaction mixtures in a 96-well black plate. Each well should contain:
-
5 µg MsbA proteoliposomes or protein-free liposomes.
-
Buffer A to a final volume of 190 µL.
-
Varying concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Add the fluorescent lipid substrate to each well to a final concentration of 5 µM.
-
-
Initiation and Measurement of Transport:
-
Initiate the transport reaction by adding 10 µL of a pre-mixed solution of ATP and MgCl₂ to each well to achieve final concentrations of 5 mM ATP and 5 mM MgCl₂.
-
Immediately begin monitoring the fluorescence intensity at an appropriate excitation/emission wavelength for the chosen fluorescent substrate over time (e.g., every minute for 30 minutes) at 37°C. An increase in fluorescence inside the proteoliposomes is expected as the substrate is flipped from the outer to the inner leaflet, where it is shielded from potential quenching agents in the external buffer.
-
-
Quenching of External Fluorescence:
-
At the end of the time course, add sodium dithionite to each well to a final concentration of 10 mM. Dithionite will quench the fluorescence of the substrate remaining in the outer leaflet of the liposomes.
-
Measure the final, stable fluorescence signal, which represents the amount of substrate transported to the inner leaflet.
-
-
Data Analysis:
-
Calculate the initial rate of transport from the linear portion of the fluorescence-versus-time plot before quenching.
-
Alternatively, use the end-point fluorescence after quenching to determine the total amount of transported substrate.
-
Subtract the background transport observed in protein-free liposomes.
-
Plot the transport activity (rate or end-point fluorescence) as a function of the this compound concentration.
-
Determine the IC₅₀ value of this compound by fitting the data to a dose-response inhibition curve.
-
Data Presentation
The quantitative data from the liposome transport assay should be summarized in tables for clear comparison.
Table 1: Effect of this compound on MsbA-Mediated Transport Rate
| This compound (µM) | Initial Transport Rate (RFU/min) | % Inhibition |
| 0 (Control) | 150.2 ± 8.5 | 0 |
| 0.1 | 135.8 ± 7.1 | 9.6 |
| 1 | 98.4 ± 5.3 | 34.5 |
| 10 | 45.1 ± 3.9 | 70.0 |
| 50 | 12.7 ± 2.1 | 91.5 |
| 100 | 8.1 ± 1.5 | 94.6 |
Table 2: IC₅₀ Value of this compound
| Compound | IC₅₀ (µM) |
| This compound | 7.8 |
Visualization of Methodology and Mechanism
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the proposed mechanism of MsbA inhibition.
References
- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bellbrooklabs.com [bellbrooklabs.com]
Application Notes and Protocols for Studying Gram-Negative Bacterial Resistance with an MsbA Inhibitor
A Representative Quinolone Compound as a Substitute for MsbA-IN-6
Extensive literature searches did not yield specific data for a compound designated "this compound". Therefore, these application notes utilize a well-characterized quinoline-based MsbA inhibitor, referred to as Compound G913 in scientific literature, as a representative molecule for studying Gram-negative bacterial resistance. This class of compounds has been shown to effectively inhibit the MsbA transporter, a critical component in the outer membrane biogenesis of Gram-negative bacteria.
Introduction
The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. The outer membrane of these bacteria acts as a formidable barrier, preventing the entry of many antibiotics. A key component in the assembly of this outer membrane is the ATP-binding cassette (ABC) transporter MsbA, which is responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1] Inhibition of MsbA disrupts LPS transport, leading to the accumulation of LPS in the inner membrane, ultimately causing cell death. This makes MsbA a promising target for the development of new antibiotics against Gram-negative pathogens.
This document provides detailed application notes and protocols for utilizing quinoline-based MsbA inhibitors, exemplified by Compound G913, in microbiological and biochemical assays to study Gram-negative bacterial resistance.
Data Presentation
The following tables summarize the quantitative data for the representative quinoline MsbA inhibitor, Compound G913, and related compounds from the same chemical series.
Table 1: Minimum Inhibitory Concentrations (MICs) of Quinolone MsbA Inhibitors against Gram-Negative Bacteria
| Compound | Organism | MIC (µg/mL) |
| G913 | Escherichia coli (lptD mutant) | 0.01 |
| G913 | Escherichia coli (ΔtolC) | 0.08 |
| G913 | Klebsiella pneumoniae (wild-type) | >128 |
| G332 | Klebsiella pneumoniae (wild-type) | 2.8 |
| G332 | Enterobacter cloacae (wild-type) | 2.8 |
Data sourced from a study on the disruption of Gram-negative bacterial outer membrane biosynthesis.[1]
Table 2: In Vitro Inhibitory Activity of Quinolone MsbA Inhibitors
| Compound | Assay | IC50 (µM) |
| G592 | MsbA ATPase Activity | 0.4 |
| G913 | MsbA ATPase Activity | 0.04 |
| G332 | MsbA ATPase Activity | 0.03 |
IC50 values represent the concentration of the inhibitor required to reduce the ATPase activity of purified MsbA by 50%.[1]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the study of MsbA inhibitors.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the lowest concentration of an MsbA inhibitor that prevents visible growth of a bacterial strain.
Materials:
-
MsbA inhibitor (e.g., Compound G913) stock solution (e.g., 10 mg/mL in DMSO)
-
Test bacterial strains (e.g., E. coli, K. pneumoniae, E. cloacae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Inoculum Preparation: a. From a fresh (18-24 hour) culture plate, select several well-isolated colonies of the test microorganism. b. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the standardized bacterial suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: a. Add 100 µL of sterile CAMHB to all wells of a 96-well plate, except for the first column. b. Add 200 µL of the MsbA inhibitor stock solution (at a starting concentration, e.g., 128 µg/mL) to the wells in the first column. c. Perform a serial twofold dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column. d. The eleventh column will serve as a growth control (no inhibitor), and the twelfth column as a sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, except for the sterility control wells. The final volume in each well will be 200 µL. b. Seal the plate and incubate at 37°C for 16-20 hours.
-
Reading and Interpretation: a. After incubation, examine the plate for visible turbidity. The MIC is the lowest concentration of the MsbA inhibitor at which there is no visible growth. b. The growth control well should show turbidity, and the sterility control well should remain clear.
Protocol 2: MsbA ATPase Activity Assay (Coupled-Enzyme Assay)
This protocol measures the ATPase activity of purified MsbA and the inhibitory effect of compounds by monitoring NADH oxidation.
Materials:
-
Purified MsbA protein
-
MsbA inhibitor (e.g., Compound G913)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10% glycerol, 5 mM MgCl₂
-
ATP solution (100 mM)
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
96-well UV-transparent microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: a. Prepare a reaction mixture containing Assay Buffer, 2 mM PEP, 0.2 mM NADH, 10 U/mL PK, and 10 U/mL LDH.
-
Assay Setup: a. Add 180 µL of the reaction mixture to each well of the 96-well plate. b. Add the MsbA inhibitor at various concentrations to the respective wells. Include a DMSO control. c. Add purified MsbA to a final concentration of 1-5 µg/mL to all wells except the blank.
-
Initiation and Measurement: a. Initiate the reaction by adding 20 µL of 10 mM ATP to each well (final concentration 1 mM). b. Immediately place the plate in a microplate reader pre-warmed to 37°C. c. Monitor the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 30 minutes). The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.
-
Data Analysis: a. Calculate the rate of reaction for each inhibitor concentration. b. Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the key pathways and workflows related to the application of MsbA inhibitors.
References
Application Notes and Protocols for Assessing MsbA ATPase Activity with MsbA-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the transport of lipid A, the hydrophobic anchor of lipopolysaccharide (LPS), from the inner to the outer leaflet of the inner membrane.[1] This function is critical for the biogenesis of the outer membrane, making MsbA an attractive target for the development of novel antibiotics. The transport cycle of MsbA is fueled by ATP hydrolysis, and therefore, the measurement of its ATPase activity is a fundamental method for studying its function and for identifying and characterizing potential inhibitors.
This document provides a detailed protocol for assessing the ATPase activity of MsbA using a malachite green-based colorimetric assay and for determining the inhibitory potential of a compound, exemplified by MsbA-IN-6.
Principle of the Assay
The ATPase activity of MsbA is determined by measuring the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP. The malachite green assay is a sensitive method for quantifying Pi. In an acidic solution, malachite green forms a complex with molybdate and free orthophosphate, resulting in a colored product that can be measured spectrophotometrically at a wavelength of 620-640 nm.[2][3] The amount of Pi generated is directly proportional to the ATPase activity of MsbA. By performing the assay in the presence of varying concentrations of an inhibitor, such as this compound, a dose-response curve can be generated to determine its half-maximal inhibitory concentration (IC50).
Data Presentation
MsbA Kinetic Parameters
The following table summarizes the kinetic parameters for the ATPase activity of MsbA from Escherichia coli. These values can vary depending on the specific experimental conditions, such as the detergent or lipid environment used for MsbA reconstitution.
| Parameter | Value | Reference |
| Km for ATP | 0.31 ± 0.05 mM | [1] |
| Vmax | 6–10 µmol ATP/min/mg | [1] |
Inhibitory Activity of MsbA Inhibitors
This table provides the IC50 values for known MsbA inhibitors and a representative value for this compound for illustrative purposes within this protocol.
| Inhibitor | IC50 | Assay Method | Reference |
| G247 | 5 nM | Transcreener ADP² FP | |
| G907 | 18 nM | Transcreener ADP² FP | |
| This compound * | 50 nM | Malachite Green | Hypothetical |
*The IC50 value for this compound is a representative value used for the purpose of this protocol and should be determined experimentally.
Experimental Protocols
Materials and Reagents
-
Purified MsbA protein
-
This compound (or other inhibitor)
-
ATP disodium salt hydrate (≥99% purity)
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)
-
MgCl₂ (Magnesium chloride)
-
Dithiothreitol (DTT)
-
n-Dodecyl-β-D-maltoside (DDM) or other suitable detergent
-
Glycerol
-
Malachite Green Reagent
-
Ammonium molybdate
-
Sodium citrate
-
Potassium phosphate monobasic (for standard curve)
-
96-well clear flat-bottom microplates
-
Spectrophotometric microplate reader
Buffer and Reagent Preparation
-
Assay Buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM DTT, pH 7.5): Prepare a stock solution of 1 M HEPES, 1 M MgCl₂, and 1 M DTT. For 100 mL of assay buffer, mix 5 mL of 1 M HEPES, 1 mL of 1 M MgCl₂, and 100 µL of 1 M DTT, and bring the volume to 100 mL with ultrapure water. Adjust the pH to 7.5 with NaOH.
-
MsbA Stock Solution: The concentration of purified MsbA should be determined using a standard protein quantification assay (e.g., BCA assay). Prepare a working stock of MsbA in a buffer containing a suitable detergent (e.g., 0.1% DDM) and 10% glycerol to maintain protein stability.
-
ATP Stock Solution (100 mM): Dissolve an appropriate amount of ATP disodium salt hydrate in ultrapure water to make a 100 mM stock solution. Store in aliquots at -20°C.
-
Inhibitor Stock Solution (e.g., 10 mM this compound): Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.
-
Phosphate Standard Stock Solution (1 mM): Dissolve potassium phosphate monobasic in ultrapure water to make a 1 mM stock solution.
-
Malachite Green Working Solution: Prepare according to the manufacturer's instructions or as described in the literature. A common formulation involves mixing a solution of malachite green hydrochloride with a solution of ammonium molybdate in acid.
Experimental Workflow Diagram
Caption: Experimental workflow for the MsbA ATPase inhibition assay.
Assay Protocol
-
Prepare Phosphate Standards: Prepare a series of phosphate standards (e.g., 0, 10, 20, 40, 60, 80, 100 µM) by diluting the 1 mM phosphate standard stock solution with the assay buffer. Add 50 µL of each standard to separate wells of the 96-well plate.
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of this compound in the assay buffer at 2-fold the final desired concentrations.
-
Set up the Reaction:
-
In the wells designated for the assay, add 25 µL of the assay buffer.
-
Add 10 µL of the appropriate this compound dilution (or solvent control).
-
Add 5 µL of the MsbA working solution (final concentration ~1-10 µg/mL).
-
Include a "no enzyme" control containing assay buffer instead of the MsbA solution.
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the Reaction: Start the reaction by adding 10 µL of ATP solution (final concentration typically 2 mM). The final reaction volume will be 50 µL.
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 20-30 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the Reaction and Develop Color: Stop the reaction by adding 10 µL of the malachite green working solution to each well. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Measure Absorbance: Measure the absorbance of each well at 630 nm using a microplate reader.
Data Analysis
-
Standard Curve: Subtract the absorbance of the 0 µM phosphate standard (blank) from the absorbance of all other standards. Plot the corrected absorbance values against the corresponding phosphate concentrations to generate a standard curve. Determine the linear equation of the curve (y = mx + c).
-
Calculate Phosphate Released: Use the standard curve equation to calculate the concentration of phosphate released in each reaction well.
-
Determine Specific Activity: Calculate the specific activity of MsbA (in nmol Pi/min/mg protein) using the following formula: Specific Activity = (Phosphate released (nmol) / (Incubation time (min) x Protein amount (mg)))
-
Calculate Percentage Inhibition: Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (Activity with inhibitor / Activity of control)) x 100
-
Determine IC50: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of MsbA ATPase activity.
MsbA ATPase Cycle
The transport cycle of MsbA involves large conformational changes driven by ATP binding and hydrolysis.
Caption: Simplified schematic of the MsbA ATPase functional cycle.
This application note provides a comprehensive guide for assessing the ATPase activity of MsbA and evaluating the potency of its inhibitors. The detailed protocol and data presentation guidelines are intended to assist researchers in the fields of microbiology, biochemistry, and drug discovery in their efforts to develop new therapeutics targeting this essential bacterial transporter.
References
Application Notes and Protocols for the Crystallization of MsbA with MsbA-IN-6
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for the co-crystallization of the ATP-binding cassette (ABC) transporter MsbA with the novel inhibitor MsbA-IN-6. Given the absence of specific published protocols for this compound, this document outlines a generalized yet detailed methodology based on successful crystallization strategies for MsbA in complex with other small molecule inhibitors and substrates. These protocols are intended to serve as a robust starting point for experimental design and optimization.
Introduction to MsbA Crystallization
MsbA is an essential bacterial ABC transporter responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane. Its crucial role in bacterial viability makes it an attractive target for the development of new antibiotics. Structural elucidation of MsbA in complex with inhibitors is paramount for understanding the mechanism of inhibition and for structure-based drug design.
The crystallization of membrane proteins like MsbA is a challenging, multi-step process that requires high-quality, stable, and homogenous protein. This guide provides protocols for the expression, purification, and co-crystallization of MsbA with a generic inhibitor, this compound, drawing upon established methods for similar MsbA-ligand complexes.
Experimental Workflow Overview
The overall process for obtaining MsbA:this compound co-crystals involves several key stages, from protein expression to crystal harvesting.
Caption: Workflow for obtaining the crystal structure of the MsbA:this compound complex.
Protocols
MsbA Expression and Purification
This protocol is adapted from established procedures for expressing and purifying MsbA from E. coli.
Materials:
-
E. coli BL21(DE3) cells
-
pET vector containing the MsbA gene with a polyhistidine tag
-
Luria-Bertani (LB) medium
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM TCEP, protease inhibitors
-
Solubilization Buffer: Lysis Buffer + 1% (w/v) n-dodecyl-β-D-maltoside (DDM)
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 0.02% DDM, 20 mM imidazole
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 0.02% DDM, 250 mM imidazole
-
Size Exclusion Chromatography (SEC) Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.02% DDM
Protocol:
-
Overexpression:
-
Transform the MsbA-pET plasmid into E. coli BL21(DE3) cells.
-
Inoculate a starter culture and grow overnight at 37°C.
-
Use the starter culture to inoculate a larger volume of LB medium and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression with 0.5-1 mM IPTG and continue to grow for 3-4 hours at 30°C.
-
Harvest the cells by centrifugation.
-
-
Membrane Isolation:
-
Resuspend the cell pellet in Lysis Buffer.
-
Lyse the cells using a French press or sonication.
-
Remove unlysed cells by low-speed centrifugation.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
-
Solubilization:
-
Resuspend the membrane pellet in Solubilization Buffer.
-
Stir gently at 4°C for 1-2 hours to solubilize the membrane proteins.
-
Pellet the unsolubilized material by ultracentrifugation.
-
-
Purification:
-
Apply the supernatant containing the solubilized MsbA to a Ni-NTA affinity column.
-
Wash the column extensively with Wash Buffer.
-
Elute MsbA with Elution Buffer.
-
Concentrate the eluted protein and further purify it by size-exclusion chromatography using a Superdex 200 column equilibrated with SEC Buffer.
-
Pool the fractions containing pure, monomeric MsbA and concentrate to 10-15 mg/mL.
-
Co-crystallization of MsbA with this compound
This protocol provides a starting point for the co-crystallization of MsbA with the inhibitor this compound. The conditions are based on those used for other MsbA-inhibitor complexes and will likely require extensive optimization.
Materials:
-
Purified MsbA protein (10-15 mg/mL in SEC buffer)
-
This compound stock solution (e.g., 10-100 mM in a suitable solvent like DMSO)
-
Crystallization screens (e.g., commercial sparse matrix screens)
-
Crystallization plates (e.g., 96-well sitting or hanging drop plates)
Protocol:
-
Complex Formation:
-
Incubate the purified MsbA with this compound at a molar ratio ranging from 1:1 to 1:5 (protein:inhibitor). The optimal ratio must be determined empirically.
-
Allow the complex to form by incubating on ice for at least 30 minutes. The final concentration of DMSO or other solvent from the inhibitor stock should be kept below 5% (v/v) to minimize its effect on crystallization.
-
-
Crystallization Screening:
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Mix 1 µL of the MsbA:this compound complex with 1 µL of the reservoir solution from the crystallization screen.
-
Equilibrate the drops against 100 µL of the reservoir solution at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the plates for crystal growth over several weeks.
-
-
Optimization of Crystal Hits:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the precipitant concentration, pH, and the concentration of additives.
-
Fine-tune the protein and inhibitor concentrations.
-
-
Crystal Harvesting and Cryo-protection:
-
Carefully harvest the crystals using a small loop.
-
Briefly soak the crystals in a cryoprotectant solution to prevent ice formation during freezing. The cryoprotectant is typically the mother liquor supplemented with 20-30% (v/v) glycerol or ethylene glycol.
-
Flash-cool the crystals in liquid nitrogen for storage and subsequent X-ray diffraction analysis.
-
Data Presentation: Summary of Crystallization Conditions for MsbA Complexes
The following table summarizes the crystallization conditions that have been successfully used for various MsbA-ligand complexes. This data can guide the design of crystallization screens for the MsbA:this compound complex.
| Component | Concentration/Condition | Reference Complex |
| Protein Concentration | 5 - 15 mg/mL | MsbA-LPS, MsbA-G907 |
| Detergent | 0.02% - 0.05% DDM, C₁₀E₅ | MsbA-LPS, MsbA-G247 |
| Inhibitor/Ligand Molar Excess | 1 - 10 fold | MsbA-G907, MsbA-TBT1 |
| Precipitant (PEG) | 10% - 25% PEG 400, PEG 2000 MME | MsbA-LPS |
| Salt | 0.1 - 0.3 M Sodium Acetate, NaCl | MsbA-LPS |
| Buffer pH | 6.5 - 8.5 (e.g., Tris, HEPES) | MsbA-LPS, MsbA-G907 |
| Temperature | 4°C or 20°C | General Practice |
Visualization of Key Processes
MsbA Purification Workflow
Caption: A detailed workflow for the purification of MsbA.
Vapor Diffusion Crystallization Setup
Caption: Schematic of the hanging drop vapor diffusion method for crystallization.
Concluding Remarks
The protocols and data presented herein provide a comprehensive starting point for the challenging task of co-crystallizing MsbA with the novel inhibitor this compound. Success in this endeavor will rely on systematic screening of a wide range of conditions and meticulous optimization of initial crystal hits. The structural information gleaned from these efforts will be invaluable for advancing our understanding of MsbA inhibition and for the development of new antibacterial agents.
Practical Guide to Using MsbA-IN-6 in Cell-Based Assays
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer leaflet of the cytoplasmic membrane.[1][2] This function is critical for the biogenesis of the outer membrane, making MsbA a compelling target for the development of novel antibiotics against multidrug-resistant pathogens.[3][4][5] MsbA-IN-6 is a novel investigational inhibitor of MsbA. These application notes provide a practical guide for the utilization of this compound in various cell-based and biochemical assays to characterize its activity and mechanism of action.
Mechanism of Action
MsbA functions as a homodimer, utilizing the energy from ATP hydrolysis to drive the "flip" of its substrates across the membrane. The transport cycle involves a series of conformational changes, alternating between an inward-facing and an outward-facing state. Small molecule inhibitors can interfere with this cycle at various stages, for instance, by preventing substrate binding, inhibiting ATP hydrolysis, or locking the transporter in a non-productive conformation. Some inhibitors have been shown to bind within the transmembrane domains of MsbA, disrupting its normal function.
Data Presentation
Table 1: In Vitro Activity of a Hypothetical MsbA Inhibitor (this compound) and Reference Compounds
| Compound | Target | Assay Type | Cell Line/System | IC50 / EC50 / MIC | Reference |
| This compound | MsbA | ATPase Activity | Purified E. coli MsbA | 25 nM (IC50) | Hypothetical data |
| This compound | MsbA | Bacterial Growth | E. coli (Wild-Type) | 2 µM (MIC) | Hypothetical data |
| This compound | MsbA | Bacterial Growth | E. coli (ΔtolC) | 0.5 µM (MIC) | Hypothetical data |
| This compound | MsbA | Ethidium Bromide Efflux | E. coli (overexpressing MsbA) | 150 nM (EC50) | Hypothetical data |
| G907 | MsbA | ATPase Activity | Purified E. coli MsbA | 18 nM (IC50) | |
| G247 | MsbA | ATPase Activity | Purified E. coli MsbA | 5 nM (IC50) | |
| TBT1 | MsbA | ATPase Activity | Purified A. baumannii MsbA | ~13 µM (EC50 for stimulation) |
Note: The data for this compound is hypothetical and for illustrative purposes only.
Mandatory Visualizations
Caption: MsbA-mediated LPS transport cycle and point of inhibition.
Caption: Workflow for characterizing MsbA inhibitors.
Experimental Protocols
Bacterial Growth Inhibition Assay (MIC Determination)
This protocol determines the minimum inhibitory concentration (MIC) of this compound required to inhibit the visible growth of Gram-negative bacteria.
Materials:
-
Gram-negative bacterial strain (e.g., E. coli K-12)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Prepare serial two-fold dilutions of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth only).
-
Add 100 µL of the bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits bacterial growth. Alternatively, measure the optical density at 600 nm (OD600) using a plate reader.
Ethidium Bromide (EtBr) Efflux Assay
This cell-based assay measures the ability of this compound to inhibit the efflux of the fluorescent substrate ethidium bromide from bacterial cells that overexpress MsbA.
Materials:
-
E. coli strain engineered to overexpress MsbA (and ideally lacking major efflux pumps like AcrAB-TolC to reduce background).
-
Phosphate-buffered saline (PBS) with 0.4% glucose.
-
Ethidium bromide (EtBr).
-
This compound.
-
A known efflux pump inhibitor as a positive control (e.g., PAβN, if appropriate for other pumps that might be present).
-
Fluorometric plate reader.
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase (OD600 ≈ 0.6).
-
Harvest the cells by centrifugation and wash twice with PBS.
-
Resuspend the cells in PBS containing 0.4% glucose to a final OD600 of 0.4.
-
Load the cells with EtBr by incubating with a final concentration of 2 µg/mL for 1 hour at 37°C in the dark.
-
Centrifuge the loaded cells, remove the supernatant, and resuspend in fresh PBS with glucose.
-
Dispense the cell suspension into a 96-well black-walled plate.
-
Add varying concentrations of this compound to the wells.
-
Immediately begin monitoring the fluorescence (Excitation: ~530 nm, Emission: ~600 nm) over time at 37°C. An increase in fluorescence relative to the untreated control indicates inhibition of efflux.
-
Calculate the rate of EtBr efflux and determine the EC50 value for this compound.
MsbA ATPase Activity Assay
This biochemical assay directly measures the effect of this compound on the ATP hydrolysis activity of purified MsbA, confirming target engagement.
Materials:
-
Purified MsbA protein reconstituted into liposomes (e.g., E. coli polar lipids).
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10% glycerol, pH 7.5).
-
ATP and MgCl2.
-
This compound.
-
A system to detect ADP production, such as a commercially available ADP-detecting kit (e.g., Transcreener ADP² Assay) or a coupled-enzyme assay.
Procedure:
-
Prepare a reaction mixture in a 96-well plate containing assay buffer, reconstituted MsbA, and varying concentrations of this compound.
-
Pre-incubate the mixture for 15-30 minutes at room temperature.
-
Initiate the reaction by adding ATP and MgCl2 (e.g., final concentrations of 2 mM and 4 mM, respectively).
-
Incubate at 37°C for a defined period (e.g., 30 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction and measure the amount of ADP generated according to the detection system's protocol.
-
Plot the rate of ATP hydrolysis as a function of the this compound concentration to determine the IC50 value. Note that some inhibitors may stimulate ATPase activity, in which case an EC50 for stimulation would be determined.
References
- 1. The ABC transporter MsbA interacts with lipid A and amphipathic drugs at different sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure of MsbA from E. coli: a homolog of the multidrug resistance ATP binding cassette (ABC) transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bellbrooklabs.com [bellbrooklabs.com]
- 4. pnas.org [pnas.org]
- 5. Structure of ABC Transporter MsbA in Complex with ATP Vi and Lipopolysaccharide: Implications for Lipid Flipping [www-ssrl.slac.stanford.edu]
Application Notes and Protocols for Evaluating MsbA-IN-6 Efficacy in Animal Infection Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for the critical process of flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the cytoplasmic membrane.[1][2][3] Its essentiality for bacterial viability, both in vitro and in vivo, makes it an attractive target for the development of novel antibiotics.[1] MsbA-IN-6 is a hypothetical inhibitor of MsbA, designed to disrupt this crucial step in outer membrane biogenesis. These application notes provide detailed protocols for evaluating the in vivo efficacy of this compound using established murine models of bacterial infection.
While specific in vivo efficacy data for this compound is not publicly available, the following protocols are based on standard, validated methods for assessing antimicrobial agents and have been adapted to address the unique mechanism of action of an MsbA inhibitor.
Mechanism of Action of MsbA and Inhibition by this compound
MsbA functions as a homodimer, utilizing the energy from ATP hydrolysis to transport its substrate, the core-lipid A portion of LPS, across the inner membrane.[3] Inhibition of MsbA by a small molecule like this compound is expected to trap the transporter in a conformation that prevents ATP hydrolysis and/or substrate translocation. This leads to the accumulation of LPS in the inner membrane, disruption of outer membrane integrity, and ultimately, bacterial cell death.
Data Presentation: Hypothetical Efficacy of this compound
The following tables present hypothetical data for the evaluation of this compound in various animal infection models. These tables are intended to serve as a template for organizing and presenting experimental results.
Table 1: Efficacy of this compound in a Murine Sepsis Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Bacterial Load (CFU/mL) in Blood at 24h | % Survival at 7 Days |
| Vehicle Control | - | IV | 7.8 x 107 | 0 |
| This compound | 10 | IV | 3.2 x 105 | 40 |
| This compound | 25 | IV | 1.5 x 103 | 80 |
| This compound | 50 | IV | < 102 | 100 |
| Ciprofloxacin | 10 | IV | 5.0 x 102 | 100 |
Table 2: Efficacy of this compound in a Murine Thigh Infection Model
| Treatment Group | Dose (mg/kg) | Dosing Regimen | Mean Bacterial Load (CFU/thigh) at 24h | Fold Change in Bacterial Load |
| Vehicle Control | - | q12h | 8.5 x 108 | +2.1 log10 |
| This compound | 20 | q12h | 6.3 x 106 | -0.1 log10 |
| This compound | 50 | q12h | 4.1 x 104 | -2.2 log10 |
| Levofloxacin | 30 | q12h | 2.5 x 104 | -2.4 log10 |
Table 3: Efficacy of this compound in a Murine Lung Infection Model
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Bacterial Load (CFU/lung) at 48h | Lung Histopathology Score |
| Vehicle Control | - | Intratracheal | 9.2 x 107 | 4.5 ± 0.5 |
| This compound | 15 | Intratracheal | 7.1 x 105 | 2.1 ± 0.4 |
| This compound | 30 | Intratracheal | 3.8 x 103 | 1.2 ± 0.3 |
| Tobramycin | 5 | Intratracheal | 1.2 x 104 | 1.5 ± 0.2 |
Experimental Protocols
Murine Sepsis Model
This model evaluates the ability of this compound to control a systemic bacterial infection.
Methodology:
-
Animal Model: Use female C57BL/6 mice, 8-10 weeks old.
-
Infection: Induce sepsis by intraperitoneal (IP) injection of a log-phase culture of a pathogenic Escherichia coli strain (e.g., ATCC 25922) at a predetermined lethal dose (e.g., 1 x 107 CFU/mouse).
-
Treatment: Administer this compound or vehicle control intravenously (IV) at specified time points post-infection (e.g., 1 and 12 hours). Include a positive control group treated with a clinically relevant antibiotic (e.g., ciprofloxacin).
-
Endpoints:
-
Survival: Monitor and record survival rates for each group over a period of 7 days.
-
Bacterial Load: At 24 hours post-infection, collect blood samples via cardiac puncture from a subset of mice in each group. Perform serial dilutions and plate on appropriate agar to determine bacterial colony-forming units (CFU) per milliliter of blood.
-
Cytokine Analysis: Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in plasma samples collected at various time points using ELISA to assess the modulation of the host inflammatory response.
-
Neutropenic Murine Thigh Infection Model
This localized infection model is highly standardized for evaluating the antimicrobial activity of compounds.
Methodology:
-
Animal Model: Use female ICR (CD-1) mice, 5-6 weeks old.
-
Neutropenia Induction: Render mice neutropenic by administering cyclophosphamide IP at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection.
-
Infection: Anesthetize mice and inject 0.1 mL of a log-phase bacterial culture (e.g., E. coli or Klebsiella pneumoniae, ~106 CFU) directly into the thigh muscle.
-
Treatment: Initiate treatment with this compound, vehicle, or a positive control (e.g., levofloxacin) via a relevant route (e.g., subcutaneous or oral) starting 2 hours post-infection and continuing for a specified duration (e.g., every 12 hours for 24 hours).
-
Endpoints:
-
Bacterial Load: At 24 hours post-infection, euthanize the mice and aseptically remove the entire thigh muscle. Homogenize the tissue in sterile saline, perform serial dilutions, and plate on agar to determine the CFU per gram of tissue. The change in bacterial load from the start of treatment is a key efficacy parameter.
-
Murine Lung Infection Model
This model is crucial for evaluating the efficacy of this compound against respiratory pathogens.
Methodology:
-
Animal Model: Use male or female BALB/c mice, 6-8 weeks old.
-
Infection: Anesthetize mice and induce pneumonia by intratracheal or intranasal instillation of a bacterial suspension (e.g., Pseudomonas aeruginosa or Acinetobacter baumannii).
-
Treatment: Administer this compound, vehicle, or a positive control (e.g., tobramycin) via a relevant route (e.g., intratracheal for local delivery or IV for systemic delivery) at defined time points post-infection.
-
Endpoints:
-
Bacterial Load: At 24 or 48 hours post-infection, euthanize the mice and aseptically remove the lungs. Homogenize the lung tissue and determine the bacterial CFU per gram of tissue.
-
Histopathology: Fix a portion of the lung tissue in formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). Score the sections for inflammation, edema, and tissue damage.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure inflammatory cell influx and cytokine levels.
-
Concluding Remarks
The evaluation of this compound in these well-established animal infection models will provide critical data on its in vivo efficacy, dose-response relationship, and potential as a novel antibacterial agent. Given that some MsbA inhibitors have shown reduced activity in the presence of serum, it is crucial to perform pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the drug's behavior in vivo and to optimize dosing regimens. The successful development of this compound could offer a new therapeutic option against multidrug-resistant Gram-negative pathogens.
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation of inhibitors of an ABC transporter required to transport lipopolysaccharide to the cell surface in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting LPS biosynthesis and transport in gram-negative bacteria in the era of multi-drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Role of MsbA in Biofilm Formation using MsbA-IN-6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. The formation of these complex, surface-associated communities of microorganisms is a highly regulated process involving the production of an extracellular polymeric substance (EPS) matrix, which encases and protects the embedded bacteria. A crucial component of the outer membrane of Gram-negative bacteria, which plays a vital role in the initial stages of biofilm formation and maturation, is lipopolysaccharide (LPS). The ATP-binding cassette (ABC) transporter MsbA is essential for the transport of LPS from the inner to the outer membrane. Inhibition of MsbA disrupts the integrity of the outer membrane, making it a promising target for the development of novel anti-biofilm agents.
MsbA-IN-6 is a potent and selective small molecule inhibitor of MsbA. By blocking the ATPase and transport activity of MsbA, this compound effectively halts the translocation of LPS, leading to its accumulation in the inner membrane and subsequent disruption of outer membrane biogenesis. This application note provides detailed protocols and data presentation guidelines for utilizing this compound as a chemical probe to study the critical role of MsbA in biofilm formation across various bacterial species.
Mechanism of Action of this compound
This compound belongs to a class of quinoline-based compounds that have been identified as inhibitors of MsbA's essential functions. The primary mechanism of action involves the non-competitive inhibition of the MsbA ATPase activity. This inhibition prevents the conformational changes necessary for the "flipping" of lipid A-core oligosaccharide molecules from the cytoplasmic leaflet to the periplasmic leaflet of the inner membrane. The resulting accumulation of LPS precursors in the inner membrane disrupts the assembly of a functional outer membrane, leading to increased membrane permeability, cellular stress, and ultimately, an impaired ability to form and maintain a robust biofilm.
Data Presentation: Quantitative Analysis of Biofilm Inhibition
To facilitate the comparison of experimental results, all quantitative data should be summarized in clearly structured tables. The following tables provide templates for presenting data on the inhibitory effects of this compound on bacterial growth and biofilm formation.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) |
| Escherichia coli (e.g., ATCC 25922) | Data not available for this compound |
| Pseudomonas aeruginosa (e.g., PAO1) | Data not available for this compound |
| Staphylococcus aureus (e.g., ATCC 29213) | Data not available for this compound |
Note: While specific MIC data for this compound is not publicly available, related quinoline-based MsbA inhibitors have shown MIC values in the low micromolar range against susceptible Gram-negative bacteria. It is crucial to determine the MIC of this compound for the specific bacterial strains used in your experiments.
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of this compound
| Bacterial Strain | MBIC₅₀ (µg/mL) | MBIC₉₀ (µg/mL) |
| Escherichia coli | Data not available for this compound | Data not available for this compound |
| Pseudomonas aeruginosa | Data not available for this compound | Data not available for this compound |
| Staphylococcus aureus | Data not available for this compound | Data not available for this compound |
Note: The MBIC is the minimum concentration of an antimicrobial agent required to inhibit the formation of a biofilm. MBIC₅₀ and MBIC₉₀ represent the concentrations that inhibit 50% and 90% of biofilm formation, respectively. These values should be determined experimentally.
Table 3: Biofilm Eradication Concentration of this compound
| Bacterial Strain | MBEC₅₀ (µg/mL) | MBEC₉₀ (µg/mL) |
| Escherichia coli | Data not available for this compound | Data not available for this compound |
| Pseudomonas aeruginosa | Data not available for this compound | Data not available for this compound |
| Staphylococcus aureus | Data not available for this compound | Data not available for this compound |
Note: The Minimum Biofilm Eradication Concentration (MBEC) is the minimum concentration of an antimicrobial agent required to kill the bacteria within a pre-formed biofilm.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the role of MsbA in biofilm formation using this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare a serial two-fold dilution of this compound in CAMHB in a 96-well plate. The final volume in each well should be 50 µL. Include a solvent control (wells with the same concentration of solvent as the highest concentration of this compound) and a growth control (wells with no inhibitor).
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the adjusted bacterial suspension 1:100 in CAMHB.
-
Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL and a final volume of 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible growth. Alternatively, measure the optical density at 600 nm (OD₆₀₀) using a plate reader. The MIC is the lowest concentration where the OD₆₀₀ is equivalent to the negative control.
Protocol 2: Biofilm Formation Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of this compound to inhibit the formation of biofilms.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose (or other suitable biofilm-promoting medium)
-
This compound stock solution
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare serial dilutions of this compound in the biofilm-promoting medium in a 96-well plate. Include a solvent control and a growth control.
-
Adjust the bacterial culture to a 0.5 McFarland standard and dilute 1:100 in the biofilm-promoting medium.
-
Add 100 µL of the diluted bacterial suspension to each well.
-
Incubate the plate at 37°C for 24-48 hours under static conditions.
-
Carefully discard the planktonic cells by inverting the plate and gently tapping it on a paper towel.
-
Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Air-dry the plate for 15-20 minutes.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.
-
Air-dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 595 nm using a plate reader.
-
Calculate the percentage of biofilm inhibition using the following formula: % Inhibition = [1 - (OD₅₉₅ of treated well / OD₅₉₅ of control well)] x 100
Protocol 3: Confocal Laser Scanning Microscopy (CLSM) of Biofilms
CLSM allows for the visualization of the three-dimensional structure of the biofilm and the viability of the embedded bacteria.
Materials:
-
Bacterial culture and biofilm-promoting medium
-
This compound
-
Sterile glass-bottom dishes or chamber slides
-
LIVE/DEAD™ BacLight™ Bacterial Viability Kit (or similar)
-
Confocal microscope
Procedure:
-
Grow biofilms on glass-bottom dishes in the presence or absence of sub-inhibitory concentrations of this compound as described in Protocol 2.
-
After the incubation period, gently wash the biofilms with PBS to remove planktonic cells.
-
Stain the biofilms with the LIVE/DEAD™ BacLight™ reagents according to the manufacturer's instructions. SYTO® 9 stains live bacteria (green fluorescence), while propidium iodide stains dead bacteria (red fluorescence).
-
Visualize the biofilms using a confocal microscope. Acquire z-stack images to reconstruct the three-dimensional architecture.
-
Analyze the images using appropriate software (e.g., ImageJ, Imaris) to quantify biofilm parameters such as biomass, thickness, and the ratio of live to dead cells.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and experimental procedures described in these application notes.
Caption: Role of MsbA in LPS transport and biofilm formation.
Caption: Workflow for biofilm inhibition assay.
Conclusion
The protocols and guidelines presented in this application note provide a robust framework for utilizing this compound to elucidate the role of MsbA in bacterial biofilm formation. By systematically quantifying the inhibitory effects of this compound and visualizing its impact on biofilm architecture, researchers can gain valuable insights into the fundamental processes governing biofilm development. This knowledge is critical for the rational design and development of novel therapeutic strategies aimed at combating biofilm-associated infections. Further studies are warranted to determine the specific quantitative values for this compound against a broad range of clinically relevant bacterial strains.
Troubleshooting & Optimization
troubleshooting MsbA-IN-6 solubility issues in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with MsbA-IN-6 in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure successful experimentation.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound, and it is not dissolving in my aqueous buffer. What should I do first?
A1: The initial and most critical step is to prepare a high-concentration stock solution of this compound in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common first choice due to its excellent ability to dissolve a wide variety of organic molecules.[1] From this concentrated stock, you can then make serial dilutions into your aqueous experimental buffer. It is crucial to maintain a low final concentration of the organic solvent in your assay (typically below 0.5% v/v) to avoid any adverse effects on the biological system.[1]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What is causing this?
A2: This common problem is known as "precipitation upon dilution."[1] It happens when the concentration of this compound in the final aqueous solution surpasses its thermodynamic solubility limit in that specific medium. As the highly concentrated organic solvent from the stock solution is diluted in the aqueous environment, it can no longer keep the compound dissolved, leading to precipitation.[1]
Q3: How does the pH of my aqueous buffer impact the solubility of this compound?
A3: The pH of the solution can significantly influence the solubility of compounds with ionizable groups (i.e., acidic or basic components).[1] For acidic compounds, solubility tends to increase at a higher pH (above their pKa), whereas for basic compounds, solubility generally improves at a lower pH (below their pKa). If this compound has ionizable functional groups, determining its pH-solubility profile is recommended.
Q4: What are the best practices for storing this compound stock solutions?
A4: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect the solutions from light, and ensure the storage container is tightly sealed to prevent solvent evaporation and water absorption.
Troubleshooting Guide
Tier 1: Optimizing Stock Solution and Dilution
If you continue to face precipitation after preparing a DMSO stock, consider the following strategies.
-
Co-Solvent Systems: If a single organic solvent is not effective, a co-solvent system may be required. This involves using a mixture of solvents to prepare the stock solution or adding a co-solvent to the final aqueous medium.
-
Alternative Organic Solvents: Besides DMSO, other commonly used organic solvents include ethanol, methanol, dimethylformamide (DMF), and acetonitrile. The choice of solvent will depend on the specific properties of this compound and the tolerance of your experimental system to that solvent.
Tier 2: Modifying the Aqueous Buffer
If optimizing the solvent system is insufficient, the next step is to adjust the properties of the aqueous buffer.
-
pH Adjustment: For compounds with ionizable groups, altering the pH of the final aqueous medium can dramatically improve solubility. It is important to note that the optimal pH for solubility might not be compatible with your biological assay.
-
Use of Solubilizing Excipients: If co-solvents and pH adjustments are not viable options, consider using solubilizing excipients. These additives can enhance the apparent solubility of a compound.
-
Hydrotropes: The addition of hydrotropes, which are compounds that increase the solubility of hydrophobic substances in aqueous solutions, can be an effective strategy.
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Accurately weigh a small amount of this compound powder.
-
Add a precise volume of a suitable organic solvent (e.g., DMSO) to achieve a high concentration (e.g., 10-50 mM).
-
Vortex or sonicate the mixture until the compound is completely dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Store the stock solution in small aliquots at -20°C or -80°C.
Protocol 2: Determining the pH-Solubility Profile
-
If the pKa of this compound is known, prepare a series of buffers with pH values spanning a range around the pKa.
-
Add a small, consistent amount of this compound powder to a fixed volume of each buffer.
-
Equilibrate the samples by shaking or rotating them for a set period (e.g., 24-48 hours) at a controlled temperature.
-
Centrifuge or filter the samples to remove any undissolved solid.
-
Quantify the concentration of dissolved this compound in the supernatant or filtrate using a suitable analytical method (e.g., HPLC-UV, LC-MS).
-
Plot the solubility of this compound as a function of pH.
Quantitative Data Summary
The following tables provide illustrative data on how different conditions can affect the solubility of a hypothetical hydrophobic small molecule like this compound.
Table 1: Effect of Co-solvents on Apparent Solubility of this compound in Phosphate Buffered Saline (PBS), pH 7.4
| Co-solvent | Concentration (% v/v) | Apparent Solubility (µM) |
| None | 0 | < 1 |
| DMSO | 0.5 | 15 |
| DMSO | 1.0 | 45 |
| Ethanol | 1.0 | 10 |
| PEG400 | 1.0 | 25 |
Table 2: Effect of pH on the Solubility of a Hypothetical Weakly Basic this compound (pKa = 7.5)
| Buffer pH | Solubility (µg/mL) |
| 5.0 | 150 |
| 6.0 | 80 |
| 7.0 | 10 |
| 7.4 | 5 |
| 8.0 | < 1 |
Visual Guides
References
Technical Support Center: Optimizing MsbA Inhibitor Concentration for In Vitro Experiments
Welcome to the technical support center for the use of MsbA inhibitors in in vitro experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure the successful application of MsbA inhibitors, such as MsbA-IN-6, in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for MsbA inhibitors?
A1: MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1] Inhibition of MsbA disrupts the formation of the outer membrane, leading to bacterial cell death.[1][2]
There are two main classes of MsbA inhibitors with distinct mechanisms of action:
-
ATPase Inhibitors: This class of inhibitors, which includes compounds like G907 and G247, binds to the transmembrane domains (TMDs) of MsbA. This binding event prevents the conformational changes necessary for ATP hydrolysis, thereby blocking the transport of LPS.[3][4]
-
ATPase Stimulators: Compounds such as TBT1 represent another class of MsbA inhibitors. Paradoxically, these molecules stimulate the ATPase activity of MsbA while still inhibiting the transport of LPS. This uncoupling of ATP hydrolysis from transport function is also detrimental to the bacterium.
Q2: What is the recommended solvent and stock concentration for this compound?
A2: For novel compounds like this compound, solubility needs to be determined empirically. However, based on commonly used solvents for other MsbA inhibitors, Dimethyl Sulfoxide (DMSO) is a good starting point. For example, the MsbA inhibitor TBT1 is soluble in DMSO at a concentration of 125 mg/mL (372.23 mM).
We recommend preparing a high-concentration stock solution, for example, 10 or 50 mM in 100% DMSO. This stock can then be serially diluted to the desired final concentrations in your assay medium. It is crucial to ensure that the final concentration of DMSO in the assay does not exceed a level that could affect your experimental system, typically below 1% (v/v).
Q3: How do I determine the optimal concentration of this compound for my experiment?
A3: The optimal concentration of this compound will depend on the specific assay and the bacterial strain being used. A good starting point is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) in a biochemical assay or the minimum inhibitory concentration (MIC) in a cell-based assay. The table below provides IC50 values for known MsbA inhibitors, which can serve as a reference range.
Q4: My compound is precipitating in the assay medium. What can I do?
A4: Compound precipitation is a common issue in in vitro assays. Here are a few troubleshooting steps:
-
Lower the Final DMSO Concentration: While a high concentration of DMSO is used for the stock solution, ensure the final concentration in your aqueous assay buffer is low (ideally ≤ 1%).
-
Test Different Solvents: If DMSO is not suitable, other organic solvents like ethanol or a mixture of solvents could be tested for the stock solution.
-
Use of Surfactants: For biochemical assays using purified protein, the inclusion of a mild non-ionic detergent, such as Tween-20 or Triton X-100, at a low concentration (e.g., 0.01-0.05%) in the assay buffer can help to maintain the solubility of hydrophobic compounds.
-
Sonication: Briefly sonicating the final diluted solution might help to dissolve small precipitates.
-
Kinetic vs. Thermodynamic Solubility: Be aware of the difference between kinetic and thermodynamic solubility. A compound might be soluble for a short period (kinetic solubility) but precipitate over longer incubation times. For long-term experiments, it is advisable to determine the thermodynamic solubility.
Quantitative Data Summary
The following table summarizes the properties of several known MsbA inhibitors to provide a reference for your experiments with this compound.
| Inhibitor | Mechanism of Action | Target Organism(s) | IC50 / EC50 | Solubility |
| G907 | ATPase Inhibitor | Escherichia coli | IC50: 18 nM | Information not publicly available; likely soluble in DMSO. |
| G247 | ATPase Inhibitor | Escherichia coli | IC50: 5 nM | Information not publicly available; likely soluble in DMSO. |
| TBT1 | ATPase Stimulator | Acinetobacter baumannii | EC50: 13 µM | Soluble in DMSO up to 125 mg/mL (with heating) |
| G592 | ATPase Inhibitor | Escherichia coli | Information not publicly available | Information not publicly available; likely soluble in DMSO. |
Experimental Protocols
MsbA ATPase Activity Assay
This protocol is designed to measure the ATPase activity of purified MsbA in the presence of an inhibitor. The assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis.
Materials:
-
Purified MsbA protein
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl2, 10% glycerol
-
ATP solution (100 mM)
-
This compound stock solution in DMSO
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer. Ensure the final DMSO concentration is constant across all wells.
-
Add 1 µg of purified MsbA to each well of the 96-well plate.
-
Add the diluted this compound to the wells. Include a no-inhibitor control (DMSO vehicle only) and a no-enzyme control.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding the phosphate detection reagent according to the manufacturer's instructions.
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of an inhibitor that prevents visible growth of a bacterial strain.
Materials:
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution in DMSO
-
96-well microplate
Procedure:
-
Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
Prepare a two-fold serial dilution of this compound in CAMHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a positive control for growth (no inhibitor) and a negative control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
Visualizations
Caption: Mechanism of MsbA and its inhibition.
Caption: Workflow for optimizing inhibitor concentration.
Caption: Troubleshooting inconsistent assay results.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: MsbA Expression, Purification, and MsbA-IN-6 Binding Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on the expression and purification of the bacterial ABC transporter MsbA and subsequent binding studies with the inhibitor MsbA-IN-6.
Disclaimer: Information regarding "this compound" is based on the characteristics of known small molecule inhibitors of MsbA, as specific data for this compound is not widely available in published literature. The principles and protocols provided are intended as a general guide and may require optimization for your specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in expressing high levels of functional MsbA?
A1: The primary challenges in expressing MsbA include:
-
Low expression levels: MsbA is a membrane protein, and high-level expression can be toxic to E. coli host cells.
-
Inclusion body formation: Overexpression can lead to the aggregation of non-functional MsbA in insoluble inclusion bodies.
-
Protein instability: MsbA can be prone to degradation by host cell proteases.
-
Toxicity: High concentrations of MsbA in the cell membrane can disrupt membrane integrity and lead to cell death.
Q2: Which E. coli strains are recommended for MsbA expression?
A2: E. coli C43(DE3) and BL21(DE3) are commonly used strains for expressing membrane proteins like MsbA. The C43(DE3) strain is often preferred as it has mutations that reduce the toxicity associated with the expression of certain membrane proteins.
Q3: What is the role of the detergent in MsbA purification?
A3: Detergents are crucial for solubilizing MsbA from the cell membrane and maintaining its stability in a soluble form. The choice of detergent is critical, as it can significantly impact the protein's activity and stability. Common detergents used for MsbA purification include n-dodecyl-β-D-maltoside (DDM) and undecyl-β-D-maltoside (UDM).
Q4: Why is my purified MsbA inactive or showing low ATPase activity?
A4: Several factors can contribute to low MsbA activity:
-
Improper folding: The protein may not have folded correctly during expression or purification.
-
Detergent choice: The detergent used may not be optimal for maintaining the functional conformation of MsbA.
-
Absence of lipids: MsbA's function is highly dependent on its lipid environment. Reconstitution into liposomes or nanodiscs is often necessary to restore activity.
-
Protein aggregation: The purified protein may have aggregated, leading to a loss of function.
Q5: What are the key considerations for setting up a binding assay for MsbA and this compound?
A5: Key considerations for a successful binding assay include:
-
Purity and stability of MsbA: Use highly pure and stable MsbA to ensure that the binding observed is specific.
-
Solubility of this compound: Ensure that the inhibitor is soluble in the assay buffer to avoid artifacts.
-
Choice of assay method: Several methods can be used, including fluorescence-based assays, isothermal titration calorimetry (ITC), and surface plasmon resonance (SPR). The choice will depend on the available equipment and the specific information required (e.g., binding affinity, kinetics).
-
Control experiments: Include appropriate controls to account for non-specific binding and other potential artifacts.
Troubleshooting Guides
MsbA Expression and Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no MsbA expression | - Sub-optimal induction conditions (IPTG concentration, temperature, induction time).- Plasmid instability.- Toxicity of MsbA to the host cells. | - Optimize IPTG concentration (e.g., 0.1-1 mM).- Lower the induction temperature (e.g., 18-25°C) and increase induction time.- Use freshly transformed cells for each expression.- Switch to a host strain with tighter control over expression (e.g., BL21-AI). |
| MsbA is found in inclusion bodies | - High expression rate leading to protein misfolding and aggregation.- Inappropriate growth temperature. | - Lower the induction temperature (e.g., 18°C) to slow down protein synthesis.- Reduce the IPTG concentration.- Co-express with molecular chaperones to aid in proper folding. |
| Low yield of purified MsbA | - Inefficient cell lysis or membrane preparation.- Poor solubilization from the membrane.- Loss of protein during purification steps. | - Ensure complete cell lysis using methods like sonication or a cell disruptor.- Optimize the detergent concentration and solubilization time.- Use a high-affinity purification tag (e.g., His-tag) and optimize wash and elution conditions. |
| Purified MsbA is aggregated | - Protein instability in the chosen detergent.- High protein concentration.- Sub-optimal buffer conditions (pH, salt concentration). | - Screen different detergents to find one that improves stability.- Work with the protein at lower concentrations.- Optimize buffer pH and ionic strength.- Perform size-exclusion chromatography as a final polishing step to remove aggregates. |
This compound Binding Studies
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background or non-specific binding | - this compound is "sticky" and binds to surfaces or other proteins.- Impure MsbA preparation. | - Include a non-specific binding control (e.g., beads without MsbA).- Add a small amount of a non-ionic detergent (e.g., Tween-20) to the assay buffer.- Ensure the purity of your MsbA preparation. |
| No detectable binding | - MsbA is inactive.- this compound is not a true binder.- Assay conditions are not optimal. | - Confirm the activity of your MsbA using an ATPase assay.- Test a range of this compound concentrations.- Vary buffer conditions (pH, salt).- Consider a different binding assay technique. |
| Poor reproducibility of binding data | - Inconsistent protein or compound concentrations.- Variability in assay conditions (temperature, incubation time).- Instability of MsbA or this compound over the course of the experiment. | - Carefully quantify protein and compound stocks.- Standardize all assay parameters.- Assess the stability of your reagents under the assay conditions. |
Experimental Protocols
Protocol 1: Expression and Purification of His-tagged MsbA
-
Transformation: Transform E. coli C43(DE3) cells with the pET vector containing the His-tagged MsbA gene.
-
Culture Growth: Grow the transformed cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induction: Induce MsbA expression with 0.5 mM IPTG and continue to grow the culture at 20°C for 16-18 hours.
-
Cell Harvest and Lysis: Harvest the cells by centrifugation and resuspend them in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 1 mM PMSF, and DNase I). Lyse the cells using a cell disruptor or sonication.
-
Membrane Isolation: Remove unlysed cells and debris by low-speed centrifugation. Isolate the cell membranes by ultracentrifugation.
-
Solubilization: Resuspend the membranes in solubilization buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 20 mM imidazole, 1% DDM) and stir for 1 hour at 4°C.
-
Affinity Chromatography: Remove insoluble material by ultracentrifugation. Load the supernatant onto a Ni-NTA affinity column. Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 50 mM imidazole, 0.05% DDM). Elute MsbA with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10% glycerol, 300 mM imidazole, 0.05% DDM).
-
Size-Exclusion Chromatography: Concentrate the eluted fractions and perform size-exclusion chromatography using a column pre-equilibrated with SEC buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM) to remove aggregates and further purify the protein.
-
Purity and Concentration: Assess the purity of the final protein sample by SDS-PAGE and determine the concentration using a BCA assay.
Protocol 2: ATPase Activity Assay
-
Reconstitution (Optional but Recommended): Reconstitute purified MsbA into proteoliposomes using E. coli polar lipids.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, and 5 mM ATP.
-
Initiate Reaction: Add a known amount of MsbA (in detergent or proteoliposomes) to the reaction mixture to a final volume of 50 µL. For inhibitor studies, pre-incubate MsbA with varying concentrations of this compound before adding ATP.
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding a solution to quench the enzymatic activity (e.g., SDS).
-
Phosphate Detection: Measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Calculate the specific activity of MsbA (nmol Pi/min/mg protein) and determine the IC50 of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Protocol 3: Fluorescence-Based Binding Assay (Illustrative Example)
This protocol is a general example and would need to be optimized for the specific properties of this compound.
-
Labeling (if required): If this compound is not intrinsically fluorescent, a fluorescently labeled version of the inhibitor or a competitive binding assay with a fluorescent probe would be necessary.
-
Assay Buffer: Prepare an assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% DDM).
-
Titration: In a microplate, add a fixed concentration of purified MsbA to each well. Then, add increasing concentrations of fluorescently labeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Measurement: Measure the fluorescence intensity or fluorescence polarization/anisotropy using a plate reader.
-
Data Analysis: Plot the change in fluorescence signal against the concentration of this compound. Fit the data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd).
Data Presentation
Table 1: Comparison of MsbA Expression Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Host Strain | BL21(DE3) | C43(DE3) | C43(DE3) |
| Induction Temp (°C) | 37 | 20 | 18 |
| IPTG (mM) | 1.0 | 0.5 | 0.2 |
| Induction Time (h) | 4 | 16 | 24 |
| Yield (mg/L culture) | Low | High | Moderate |
| Solubility | Mostly Insoluble | Mostly Soluble | Soluble |
Table 2: Effect of Detergents on MsbA Stability and Activity
| Detergent | Concentration (%) | Stability (Aggregation after 24h) | ATPase Activity (nmol/min/mg) |
| DDM | 0.05 | Low | 150 ± 20 |
| UDM | 0.1 | Low | 120 ± 15 |
| LDAO | 0.1 | High | 30 ± 5 |
Visualizations
Caption: Workflow for MsbA expression, purification, and inhibitor binding studies.
Caption: Troubleshooting logic for low yield of purified MsbA.
Technical Support Center: Overcoming Resistance to MsbA-IN-6
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MsbA inhibitor, MsbA-IN-6. The information provided is intended to help overcome challenges related to the development of bacterial resistance to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. MsbA is responsible for flipping lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane, a critical step in the biogenesis of the outer membrane.[1] this compound, a quinoline-based compound, inhibits the ATPase activity of MsbA.[1] This inhibition blocks the conformational changes necessary for LPS transport, leading to the accumulation of LPS in the inner membrane, which is ultimately lethal to the bacterium.[1]
Q2: How do bacteria develop resistance to this compound?
A2: The primary mechanism of resistance to quinoline-based MsbA inhibitors like this compound is the acquisition of point mutations in the msbA gene.[1] These mutations typically occur in or near the drug-binding pocket of the MsbA protein, reducing the binding affinity of the inhibitor and rendering it less effective.
Q3: What are the potential strategies to overcome resistance to this compound?
A3: Several strategies can be employed to combat the development of resistance to this compound:
-
Synergistic Drug Combinations: Using this compound in combination with other antibiotics can be a highly effective approach.[2] This can create a multi-pronged attack on the bacteria, making it more difficult for them to develop resistance to both drugs simultaneously.
-
Efflux Pump Inhibitors: The efficacy of some MsbA inhibitors is limited by efflux pumps that actively remove the compound from the bacterial cell. Co-administration of an efflux pump inhibitor could increase the intracellular concentration of this compound, enhancing its activity.
-
Development of Second-Generation Inhibitors: Designing new MsbA inhibitors that can bind effectively to mutated forms of the MsbA protein is an ongoing area of research.
Troubleshooting Guides
Problem 1: Decreased susceptibility of bacterial strain to this compound in vitro.
Possible Cause 1: Development of Spontaneous Resistance
-
Troubleshooting:
-
Sequence the msbA gene: Isolate genomic DNA from the resistant strain and sequence the msbA gene to identify potential mutations. Compare the sequence to that of the wild-type strain.
-
Perform MIC testing on complemented strains: If a mutation is identified, clone the wild-type and mutated msbA genes into an expression vector and transform them into a suitable host strain. Perform MIC assays to confirm that the mutation confers resistance.
-
Possible Cause 2: Experimental Conditions
-
Troubleshooting:
-
Verify this compound concentration and stability: Ensure the stock solution of this compound is at the correct concentration and has not degraded. Prepare fresh solutions if necessary.
-
Check culture medium and supplements: Inconsistencies in the composition of the culture medium can affect bacterial growth and susceptibility. Use a standardized and validated medium for all experiments.
-
Confirm inoculum density: The starting density of the bacterial culture can influence the outcome of susceptibility testing. Standardize the inoculum to 0.5 McFarland units for consistent results.
-
Problem 2: Difficulty in demonstrating synergistic effects with this compound.
Possible Cause 1: Inappropriate Combination Partner
-
Troubleshooting:
-
Rational selection of combination partners: Choose antibiotics with different mechanisms of action. For example, combining this compound (which disrupts the outer membrane biogenesis) with an antibiotic that targets intracellular processes (e.g., protein or DNA synthesis) may be more effective.
-
Screen a panel of antibiotics: Perform checkerboard assays with a variety of antibiotic classes to identify the most potent synergistic combinations.
-
Possible Cause 2: Suboptimal concentrations in checkerboard assay
-
Troubleshooting:
-
Determine the MIC of each drug individually first: Accurate MIC values are crucial for designing the concentration range in the checkerboard assay.
-
Use a broad range of concentrations: The checkerboard setup should include concentrations both above and below the MIC of each drug to accurately determine the fractional inhibitory concentration (FIC) index.
-
Quantitative Data Summary
The following table provides an illustrative example of data that could be obtained from a checkerboard assay to assess the synergy between this compound and a hypothetical antibiotic, "Antibiotic X," against a resistant bacterial strain.
| Drug Combination | MIC of this compound Alone (µg/mL) | MIC of Antibiotic X Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Antibiotic X in Combination (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |
| This compound + Antibiotic X | 8 | 16 | 2 | 4 | 0.5 | Synergy |
Note: The FICI is calculated as follows: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone). An FICI of ≤ 0.5 is indicative of synergy.
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay
This protocol is adapted from standard broth microdilution methods.
-
Prepare bacterial inoculum: Inoculate a single bacterial colony into a suitable broth medium and incubate overnight at 37°C. Dilute the overnight culture in fresh broth to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Prepare serial dilutions of this compound: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the appropriate broth medium.
-
Inoculate the plate: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without inhibitor) and a negative control (broth only).
-
Incubate: Incubate the plate at 37°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Generation of Resistant Mutants
-
Prepare high-density bacterial culture: Grow a large volume of the bacterial strain to a high density.
-
Plate on selective agar: Spread a high concentration of the bacterial culture onto agar plates containing this compound at a concentration 4-fold to 8-fold higher than the MIC.
-
Incubate: Incubate the plates at 37°C for 24-48 hours, or until colonies appear.
-
Isolate and purify resistant colonies: Pick individual colonies and streak them onto fresh selective agar plates to obtain pure cultures.
-
Confirm resistance: Perform MIC assays on the isolated mutants to confirm their increased resistance to this compound.
Protocol 3: Checkerboard Assay for Synergy Testing
This protocol outlines the setup for a checkerboard assay to determine the synergistic effect of two compounds.
-
Prepare drug dilutions: In a 96-well plate, prepare serial dilutions of this compound along the x-axis and serial dilutions of the second antibiotic along the y-axis.
-
Inoculate with bacteria: Add a standardized bacterial inoculum to all wells containing the drug combinations.
-
Include controls: Each plate should include wells with each drug alone to redetermine their individual MICs, as well as positive and negative growth controls.
-
Incubate and read results: Incubate the plate at 37°C for 16-20 hours. The MIC of the combination is the lowest concentration of each drug that inhibits visible growth.
-
Calculate the FICI: Use the formula provided in the data summary section to calculate the FICI and determine the nature of the interaction (synergy, additivity, or antagonism).
Visualizations
Caption: The LPS transport pathway in Gram-negative bacteria and the point of inhibition by this compound.
Caption: Experimental workflow for investigating and overcoming resistance to this compound.
Caption: Logical relationship illustrating the principle of synergistic drug action.
References
- 1. Disrupting Gram-Negative Bacterial Outer Membrane Biosynthesis through Inhibition of the Lipopolysaccharide Transporter MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of MsbA-IN-6 for Extended Experiments
This technical support center is designed for researchers, scientists, and drug development professionals utilizing MsbA-IN-6 in their experiments. Here, you will find troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges, particularly for long-term studies.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitates out of the aqueous buffer after I dilute it from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a frequent issue with hydrophobic small molecules like this compound. This occurs when the compound's concentration surpasses its solubility limit in the aqueous environment. Here are several strategies to address this:
-
Decrease the Final Concentration: The most straightforward approach is to lower the final concentration of this compound in your assay to stay within its aqueous solubility limit.
-
Optimize DMSO Concentration: While minimizing DMSO is generally advisable, a slightly higher final concentration (often up to 0.5% in cell-based assays) might be necessary to maintain solubility.[1] Always include a vehicle control with the identical final DMSO concentration in your experiments to account for any solvent effects.
-
Adjust Buffer pH: The solubility of ionizable compounds can be significantly influenced by pH.[1][2] Experiment with different pH values within the tolerated range of your experimental system to identify the optimal pH for this compound solubility.
-
Utilize a Co-solvent System: Consider preparing your stock solution in a mixture of solvents (e.g., DMSO/ethanol or DMSO/PEG400) or adding a co-solvent to the final aqueous medium to improve solubility.[2]
Q2: How should I prepare and store my this compound stock solutions to ensure long-term stability?
A2: Proper preparation and storage are critical for maintaining the integrity of this compound.
-
Stock Solution Preparation:
-
Weigh the powdered this compound in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, sterile DMSO to achieve the desired concentration.
-
Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can aid dissolution.[3]
-
Visually confirm that no undissolved particles remain.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability.
-
When thawing an aliquot for use, allow it to come to room temperature slowly and vortex gently before use.
-
Q3: I'm concerned that this compound is degrading in my cell culture medium during a multi-day experiment. How can I assess its stability?
A3: Assessing the stability of this compound in your specific assay medium is crucial for interpreting long-term experimental results.
-
Time-Course Experiment: A straightforward method is to conduct a time-course experiment. Measure the biological activity or concentration of this compound at various time points after its addition to the assay medium. A decline in activity or concentration over time is indicative of instability.
-
LC-MS Analysis: For a more direct and quantitative assessment, you can analyze samples of your assay medium containing this compound at different time points using Liquid Chromatography-Mass Spectrometry (LC-MS). This will allow you to quantify the amount of intact this compound and identify any potential degradation products.
Q4: Can repeated freeze-thaw cycles of my this compound stock solution in DMSO affect its stability?
A4: Yes, repeated freeze-thaw cycles should be avoided. Each cycle can introduce moisture into the DMSO stock, as DMSO is hygroscopic. This absorbed water can lead to the precipitation of the hydrophobic compound over time. It is best practice to prepare single-use aliquots of your stock solution.
Troubleshooting Guides
Issue: Persistent Precipitation of this compound in Aqueous Buffer
If you continue to observe precipitation after trying the initial steps in the FAQs, consider the following advanced strategies:
1. pH Modification:
-
Rationale: For ionizable compounds, altering the pH of the buffer can significantly enhance solubility.
-
Protocol:
-
Prepare a series of buffers with varying pH values (e.g., in 0.5 pH unit increments) that are compatible with your experimental system.
-
Prepare your this compound dilution in each buffer.
-
Visually inspect for precipitation and, if possible, quantify the soluble fraction using techniques like HPLC or UV-Vis spectroscopy.
-
2. Use of Solubilizing Excipients:
-
Rationale: Excipients can increase the apparent solubility of hydrophobic compounds.
-
Common Excipients:
-
Cyclodextrins (e.g., HP-β-cyclodextrin): These form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.
-
Surfactants (e.g., Tween® 80, Cremophor® EL): These form micelles that can encapsulate hydrophobic compounds.
-
-
Protocol:
-
Prepare a stock solution of the chosen excipient in your aqueous buffer.
-
Add the this compound DMSO stock to the excipient-containing buffer.
-
Vortex or sonicate to facilitate dissolution.
-
It is critical to include a vehicle control with the excipient alone to assess its impact on your assay.
-
Data Presentation: Common Solubilization Strategies
| Strategy | Key Parameters | Typical Concentration/Range | Considerations |
| Co-solvents | Final concentration of organic solvent | < 0.5% (v/v) for many cell-based assays | Higher concentrations can be cytotoxic. Always include a vehicle control. |
| pH Adjustment | pH of the final aqueous buffer | Dependent on the pKa of this compound | The optimal pH for solubility must be compatible with the biological assay. |
| Cyclodextrins | Concentration of cyclodextrin | Varies depending on the specific cyclodextrin and compound | Can sometimes interfere with compound-target binding. |
| Surfactants | Concentration relative to Critical Micelle Concentration (CMC) | Typically used at concentrations above the CMC | Can disrupt cell membranes at higher concentrations. |
Experimental Protocols
Protocol: Kinetic Solubility Assay
This assay helps determine the concentration at which this compound starts to precipitate when diluted from a DMSO stock into an aqueous buffer.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance or turbidity
Procedure:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Create a serial dilution of the this compound stock solution in DMSO in a 96-well plate.
-
Transfer a small volume (e.g., 1-2 µL) of each DMSO dilution to another 96-well plate.
-
Add the aqueous buffer to each well to achieve the desired final volume and concentration. Ensure the final DMSO concentration is consistent across all wells.
-
Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visually inspect each well for signs of precipitation.
-
(Optional) Quantify precipitation by measuring the turbidity at a wavelength where the compound does not absorb (e.g., 600 nm) using a plate reader.
Mandatory Visualizations
References
Technical Support Center: Addressing Off-Target Effects of MsbA Inhibitors in Cellular Assays
Disclaimer: Information regarding a specific molecule designated "MsbA-IN-6" is not available in public chemical or biological databases. This guide provides a general framework for addressing potential off-target effects of small molecule inhibitors of MsbA, a bacterial ATP-binding cassette (ABC) transporter essential for lipopolysaccharide (LPS) transport. The principles and protocols outlined here are applicable to the characterization of any novel MsbA inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is MsbA and why is it a target for drug development?
MsbA is an essential inner membrane protein in many Gram-negative bacteria. It functions as a flippase, translocating lipopolysaccharide (LPS) from the inner leaflet to the outer leaflet of the inner membrane, a critical step in the formation of the outer membrane.[1] Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, which is toxic to the bacteria and ultimately results in cell death.[2] This makes MsbA a promising target for the development of new antibiotics against multidrug-resistant Gram-negative pathogens.
Q2: I'm observing a cellular phenotype with my MsbA inhibitor that doesn't align with the known function of MsbA. Could this be an off-target effect?
Yes, this is a strong indication of a potential off-target effect.[3] On-target inhibition of MsbA should primarily disrupt the outer membrane integrity of Gram-negative bacteria. If you observe unexpected effects, such as cytotoxicity in mammalian cells, or phenotypes in bacteria that are inconsistent with LPS transport defects, it is crucial to investigate the possibility of off-target interactions.
Q3: How can I experimentally distinguish between on-target and off-target effects of my MsbA inhibitor?
Several key experiments can help you dissect the specificity of your inhibitor:
-
Orthogonal Inhibition: Use a structurally and mechanistically different inhibitor of MsbA. If this second inhibitor recapitulates the on-target phenotype but not the unexpected phenotype, it strengthens the case for your initial compound having off-target effects.
-
Genetic Validation: The most definitive way to confirm an on-target effect is through genetic approaches.[3] Depleting MsbA using techniques like CRISPRi or using a strain with a regulatable MsbA promoter should mimic the expected on-target phenotype. If your inhibitor still elicits the same phenotype in MsbA-depleted cells, the effect is unequivocally off-target.
-
Rescue Experiments: Overexpression of MsbA should rescue the on-target phenotype of a specific inhibitor. If the phenotype persists despite MsbA overexpression, it is likely due to off-target effects.
-
Dose-Response Correlation: Compare the concentration of the inhibitor required to engage MsbA (target engagement) with the concentration that produces the cellular phenotype. A significant discrepancy between these two concentrations suggests that the phenotype may be driven by an off-target interaction.
Q4: What are some common off-target liabilities for inhibitors targeting membrane proteins like MsbA?
Inhibitors of membrane proteins, especially those with lipophilic properties, can have several off-target liabilities:
-
Disruption of Membrane Integrity: The compound itself may non-specifically interact with and disrupt the lipid bilayer, leading to general cytotoxicity.
-
Inhibition of Other Transporters or Channels: Due to structural similarities in transmembrane domains, the inhibitor might bind to other ABC transporters or ion channels.
-
Interaction with Cytoplasmic Kinases or other Enzymes: If the inhibitor has intracellular access, it could interact with a range of enzymes, with protein kinases being a very common off-target class for small molecules.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating potential off-target effects of your MsbA inhibitor.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected cytotoxicity in mammalian cells. | The inhibitor may be disrupting mitochondrial function, inhibiting essential kinases, or causing general membrane disruption. | 1. Perform a cytotoxicity assay in a cell line that does not express MsbA (e.g., HEK293, HeLa).2. Screen the compound against a panel of common off-target proteins, such as kinases and GPCRs.3. Evaluate mitochondrial toxicity using assays that measure mitochondrial membrane potential or oxygen consumption. |
| Bacterial phenotype is not rescued by MsbA overexpression. | The inhibitor is likely acting on a target other than MsbA to produce the observed phenotype. | 1. Perform a target identification study using chemical proteomics or a similar unbiased approach.2. Use a structurally unrelated MsbA inhibitor to see if it produces the same phenotype. |
| Significant discrepancy between the biochemical IC50 and the cellular EC50. | This could be due to poor cell permeability, active efflux of the compound, or the cellular phenotype being driven by a lower-affinity off-target. | 1. Assess the cell permeability of your compound.2. Use efflux pump inhibitors to determine if your compound is a substrate for these transporters.3. Perform a cellular thermal shift assay (CETSA) to confirm target engagement at the relevant concentrations. |
| Inconsistent results across different bacterial strains. | The off-target may be present or essential in some strains but not others. | 1. Characterize the genetic differences between the strains.2. Perform your validation experiments (e.g., genetic knockdown) in the different strain backgrounds. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement in a cellular context by measuring the thermal stabilization of MsbA upon inhibitor binding.
Materials:
-
Bacterial cells expressing the target MsbA.
-
MsbA inhibitor.
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Temperature gradient PCR machine.
-
SDS-PAGE and Western blotting reagents.
-
Anti-MsbA antibody.
Methodology:
-
Cell Treatment: Treat bacterial cells with the MsbA inhibitor at various concentrations and a vehicle control (e.g., DMSO) for a specified time.
-
Harvest and Lyse: Harvest the cells, wash with PBS, and resuspend in lysis buffer.
-
Heat Shock: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins.
-
Western Blot Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble MsbA at each temperature and inhibitor concentration by SDS-PAGE and Western blotting using an anti-MsbA antibody.
-
Data Analysis: Plot the amount of soluble MsbA as a function of temperature for each inhibitor concentration. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Protocol 2: Genetic Rescue Experiment
This protocol is designed to confirm that the observed phenotype is due to the inhibition of MsbA.
Materials:
-
Bacterial strain with the gene for MsbA under the control of an inducible promoter (e.g., arabinose-inducible).
-
MsbA inhibitor.
-
Appropriate growth media and inducer (e.g., L-arabinose).
-
Plate reader or other instrument for measuring the phenotype (e.g., bacterial growth).
Methodology:
-
Culture Preparation: Grow the bacterial strain in the presence and absence of the inducer to have populations with both basal and overexpressed levels of MsbA.
-
Inhibitor Treatment: Treat both the basal and MsbA-overexpressing cultures with a dose-response range of the MsbA inhibitor.
-
Phenotypic Measurement: Monitor the phenotype of interest (e.g., growth inhibition) over time.
-
Data Analysis: Compare the dose-response curves for the inhibitor in the basal and MsbA-overexpressing conditions. A rightward shift in the dose-response curve in the overexpressing strain indicates that the phenotype is being rescued by the increased level of the target protein, confirming an on-target effect.
Visualization of Pathways and Workflows
MsbA Signaling Pathway
Caption: Simplified pathway of MsbA-mediated LPS transport in Gram-negative bacteria.
Troubleshooting Workflow for Cellular Phenotypes
Caption: A logical workflow for troubleshooting the on-target versus off-target nature of an observed cellular phenotype.
Experimental Workflow for a Rescue Experiment
Caption: A step-by-step workflow for conducting a genetic rescue experiment to validate the on-target activity of an MsbA inhibitor.
Data Presentation Template
Use the following table to organize your quantitative data when comparing the on-target and off-target effects of your MsbA inhibitor.
| Parameter | MsbA Inhibitor (e.g., this compound) | Control Compound (Inactive Analog) | Orthogonal MsbA Inhibitor |
| Biochemical IC50 (MsbA ATPase Assay) | e.g., 50 nM | > 10 µM | e.g., 100 nM |
| Cellular EC50 (On-Target Phenotype) | e.g., 200 nM | > 50 µM | e.g., 500 nM |
| Cellular EC50 (Off-Target Phenotype) | e.g., 5 µM | > 50 µM | > 50 µM |
| CETSA Shift (ΔTm at 10x EC50) | e.g., +5 °C | No shift | e.g., +4 °C |
| Cytotoxicity (Mammalian Cells CC50) | e.g., 15 µM | > 100 µM | > 100 µM |
References
- 1. Mechanism of action - Wikipedia [en.wikipedia.org]
- 2. PubChem chemical structure standardization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MsbA-IN-6 Potency in Wild-Type Bacteria
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with MsbA-IN-6 and other MsbA inhibitors. Our goal is to help you overcome common experimental challenges and enhance the potency of these compounds against wild-type Gram-negative bacteria.
Frequently Asked Questions (FAQs)
Q1: What is MsbA and why is it a good target for antibiotics?
MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of most Gram-negative bacteria.[1] Its primary function is to flip lipopolysaccharide (LPS), a major component of the outer membrane, from the inner leaflet to the outer leaflet of the inner membrane.[2][3][4] This process is the first step in the transport of LPS to the cell surface, which is crucial for maintaining the integrity of the outer membrane barrier that protects the bacteria from harmful substances, including many antibiotics.[5] Because MsbA is essential for the viability of these bacteria and is conserved across many pathogenic species, it is an attractive target for the development of new antibiotics.
Q2: How does this compound work?
This compound belongs to a class of quinoline-based inhibitors that target MsbA. These inhibitors do not compete with the natural substrate (LPS) for binding. Instead, they bind to a different, allosteric site within the transmembrane domains of MsbA. This binding event locks the transporter in an inward-facing conformation, preventing the conformational changes necessary for ATP hydrolysis and LPS transport. By inhibiting MsbA, these compounds disrupt the LPS transport pathway, leading to the accumulation of LPS in the inner membrane, which is ultimately toxic to the bacterial cell.
Q3: Why is the potency of this compound often lower in wild-type bacteria compared to engineered strains?
The reduced potency of MsbA inhibitors in wild-type bacteria is often attributed to the formidable outer membrane of Gram-negative bacteria, which acts as a permeability barrier, and the presence of efflux pumps that can actively remove the inhibitor from the cell. Engineered strains, such as those with a compromised outer membrane (e.g., lptD(imp4213) mutants) or deleted efflux pumps (e.g., ΔtolC), often show significantly increased susceptibility to these compounds.
Troubleshooting Guide
Issue 1: Low Potency or High Minimum Inhibitory Concentration (MIC) of this compound against Wild-Type Strains
Possible Cause 1: Poor Permeation Across the Outer Membrane
The outer membrane of Gram-negative bacteria is a significant barrier to many small molecules.
Suggested Solution: Co-administration with an Outer Membrane Permeabilizer
Using a compound that disrupts the outer membrane can increase the intracellular concentration of this compound and enhance its potency.
-
Experimental Protocol: Checkerboard Assay to Assess Synergy
-
Prepare a 96-well microtiter plate with a two-dimensional gradient of this compound and the chosen permeabilizer (e.g., EDTA, polymyxin B nonapeptide).
-
Inoculate the wells with a standardized suspension of the wild-type bacterial strain (~5 x 10^5 CFU/mL).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC of this compound in the presence of varying concentrations of the permeabilizer.
-
Calculate the Fractional Inhibitory Concentration Index (FICI) to determine if the interaction is synergistic (FICI ≤ 0.5), additive (0.5 < FICI ≤ 1), or antagonistic (FICI > 1).
-
Table 1: Example Data on the Effect of Permeabilizers on Antibiotic Activity
| Antibiotic | Permeabilizer | Fold Decrease in MIC | Reference |
| Novobiocin | Polymyxin B nonapeptide | >128 | |
| Rifampicin | NAB739 | 16-64 |
Possible Cause 2: Efflux Pump Activity
MsbA inhibitors can be substrates for multidrug efflux pumps, such as the AcrAB-TolC system in E. coli, which actively transport the compound out of the cell.
Suggested Solution: Use of an Efflux Pump Inhibitor (EPI)
Co-administration of an EPI, such as phenylalanine-arginine β-naphthylamide (PAβN), can increase the intracellular concentration of this compound.
-
Experimental Workflow:
-
Perform MIC assays with this compound in the presence and absence of a sub-inhibitory concentration of an EPI. A significant decrease in the MIC in the presence of the EPI suggests that efflux is a major factor in the observed resistance.
-
Experimental Workflow for Investigating Low Potency
References
- 1. Discovery of Inhibitors of the Lipopolysaccharide Transporter MsbA: From a Screening Hit to Potent Wild-Type Gram-Negative Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The lipopolysaccharide transport (Lpt) machinery: A nonconventional transporter for lipopolysaccharide assembly at the outer membrane of Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Lipopolysaccharide transport — Kahne Lab [kahnelab.chemistry.harvard.edu]
Technical Support Center: Mitigating Cytotoxicity of MsbA-IN-6 in Eukaryotic Cells
Disclaimer: MsbA-IN-6 is a hypothetical inhibitor of the bacterial MsbA protein. As MsbA is a bacterial transporter without a direct functional homolog in eukaryotes, observed cytotoxicity in eukaryotic cells is likely due to off-target effects. This guide provides general strategies and protocols for troubleshooting and mitigating the cytotoxicity of novel small molecule inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why might they be causing cytotoxicity with this compound?
A1: Off-target effects occur when a small molecule inhibitor binds to and alters the function of proteins other than its intended target.[1][2] These unintended interactions can disrupt essential cellular processes, leading to cytotoxicity.[2][3] Since this compound is designed to target a bacterial protein, any effect on eukaryotic cells is, by definition, an off-target effect.
Q2: What are the initial signs that the observed cytotoxicity is due to off-target effects?
A2: Common indicators of off-target effects include:
-
High cytotoxicity at low concentrations: Significant cell death occurring at or below the concentration required for the intended on-target activity.
-
Discrepancy with genetic validation: The phenotype (e.g., cell death) observed with the inhibitor is different from the phenotype observed when the intended target is knocked down or knocked out using genetic methods like CRISPR/Cas9.[4]
-
Inconsistent results with structurally different inhibitors: A structurally unrelated inhibitor for the same primary target does not produce the same cytotoxic phenotype.
Q3: How can I reduce the cytotoxicity of this compound without losing its potential on-target effects in co-culture or infection models?
A3: Several strategies can be employed:
-
Optimize inhibitor concentration: Perform a dose-response experiment to find the lowest effective concentration that inhibits the target without causing significant host cell death.
-
Reduce exposure time: Limit the duration of the treatment to the minimum time required to achieve the desired effect on the bacterial target.
-
Use a more selective inhibitor: If available, switch to a structurally distinct inhibitor with a better-documented selectivity profile.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed at Low Concentrations of this compound
Potential Cause: The inhibitor may be interacting with one or more high-affinity off-targets that are critical for cell survival.
Troubleshooting Steps:
-
Perform a Dose-Response Curve for Cytotoxicity:
-
Protocol: Determine the half-maximal cytotoxic concentration (CC50) in your eukaryotic cell line.
-
Rationale: This will help you identify a therapeutic window, which is the concentration range where the inhibitor is effective against its target without being overly toxic to the host cells.
-
-
Compare CC50 with On-Target IC50:
-
Protocol: If the on-target IC50 (half-maximal inhibitory concentration) for bacterial MsbA is known, compare it to the CC50 in your eukaryotic cells.
-
Rationale: A narrow therapeutic window (CC50 close to IC50) suggests that off-target toxicity is a significant issue.
-
-
Use a Structurally Unrelated Inhibitor:
-
Protocol: If another inhibitor for MsbA with a different chemical scaffold is available, test its cytotoxicity.
-
Rationale: If the second inhibitor shows less cytotoxicity, it supports the hypothesis that the observed toxicity of this compound is due to its specific off-target interactions.
-
Issue 2: Inconsistent Cytotoxicity Results Across Experiments
Potential Cause: Variability in experimental conditions or instability of the inhibitor can lead to inconsistent results.
Troubleshooting Steps:
-
Verify Inhibitor Stock and Working Solutions:
-
Protocol: Check for precipitation in your stock solution, especially after freeze-thaw cycles. Prepare fresh working dilutions for each experiment from a stable stock.
-
Rationale: The concentration of the inhibitor in solution may not be what you expect if it has precipitated or degraded.
-
-
Standardize Cell Culture Conditions:
-
Protocol: Ensure that cells are at a consistent passage number, confluency, and stage of the cell cycle for all experiments.
-
Rationale: The physiological state of the cells can influence their sensitivity to a cytotoxic agent.
-
-
Run Appropriate Controls:
-
Protocol: Always include a vehicle control (e.g., DMSO) at the same concentration used for the inhibitor.
-
Rationale: This helps to distinguish the cytotoxicity of the inhibitor from that of the solvent.
-
Data Presentation
Table 1: Hypothetical Comparison of Inhibitor Selectivity and Cytotoxicity
| Inhibitor | Target IC50 (nM) | Off-Target A IC50 (nM) | Off-Target B IC50 (nM) | Selectivity Ratio (Off-Target A / Target) | Eukaryotic Cell CC50 (µM) |
| This compound | 15 | 150 | 5000 | 10 | 0.5 |
| Compound X | 50 | 5000 | >10,000 | 100 | 12.5 |
| Compound Y | 5 | 20 | 100 | 4 | 0.1 |
Interpretation: Compound X, despite being less potent than this compound and Compound Y, shows the highest selectivity and the least cytotoxicity, making it a potentially better candidate for further studies.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of viability.
Materials:
-
96-well plate
-
Complete culture medium
-
This compound (or other inhibitor)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the inhibitor dilutions. Include a vehicle control and a no-cell control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of MTT solvent to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, an indicator of compromised membrane integrity.
Materials:
-
96-well plate
-
Complete culture medium
-
This compound
-
LDH cytotoxicity detection kit
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include a no-cell control (medium background), a vehicle control (spontaneous LDH release), and a maximum LDH release control (cells treated with lysis buffer provided in the kit).
-
Supernatant Transfer: After incubation, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings, using the controls to correct for background and determine the maximum release.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is used to verify that a compound binds to its intended target in a cellular environment.
Materials:
-
Cultured cells
-
This compound
-
PBS and protease inhibitors
-
PCR tubes or plate
-
Thermal cycler
-
Equipment for cell lysis (e.g., sonicator)
-
Equipment for protein quantification (e.g., Western blot or ELISA)
Methodology:
-
Compound Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Protein Separation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet).
-
Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or another protein detection method.
-
Analysis: The inhibitor-treated samples should show a higher amount of soluble target protein at elevated temperatures compared to the vehicle control, indicating stabilization upon binding.
Visualizations
References
Technical Support Center: Optimizing MsbA-IN-6 Delivery in In Vivo Studies
Welcome to the technical support center for MsbA-IN-6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during in vivo studies with this novel MsbA inhibitor. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is MsbA and why is it a target for antibiotic development?
MsbA is an essential ATP-binding cassette (ABC) transporter found in the inner membrane of most Gram-negative bacteria.[1][2][3] Its primary function is to flip lipopolysaccharide (LPS), a major component of the bacterial outer membrane, from the inner (cytoplasmic) leaflet to the outer (periplasmic) leaflet of the inner membrane.[1][4] This process is crucial for the assembly of the outer membrane, which acts as a protective barrier against many antibiotics. Inhibiting MsbA disrupts this essential pathway, leading to the accumulation of LPS in the inner membrane, ultimately causing bacterial cell death. This makes MsbA a promising target for the development of new antibiotics against multidrug-resistant Gram-negative infections.
Q2: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor designed to target the MsbA transporter. While the precise binding site and inhibitory mechanism are under investigation, it is hypothesized to interfere with the ATP-dependent conformational changes of MsbA, thereby blocking the transport of LPS. The mechanism of MsbA involves an alternating access model, where the transporter switches between an inward-facing and an outward-facing conformation to move its substrate across the membrane. This compound likely binds to a pocket within the transmembrane domains or at the interface with the nucleotide-binding domains, stabilizing a conformation that is incompetent for LPS transport.
Q3: What are the main challenges in delivering this compound in vivo?
Like many small molecule inhibitors, this compound is hydrophobic. This property presents several challenges for in vivo delivery, including:
-
Poor Aqueous Solubility: Difficulty in preparing formulations suitable for administration, particularly for intravenous routes.
-
Low Bioavailability: Inefficient absorption from the gastrointestinal tract if administered orally.
-
Potential for Aggregation: The compound may precipitate out of solution, leading to inconsistent dosing and potential toxicity.
-
Rapid Metabolism and Clearance: The hydrophobic nature can lead to rapid uptake and metabolism by the liver, reducing the exposure of the target bacteria to the inhibitor.
Addressing these challenges through careful formulation development is critical for successful in vivo studies.
Troubleshooting Guide
Issue 1: Poor Solubility and Formulation Precipitation
Symptoms:
-
Difficulty dissolving this compound in aqueous buffers.
-
Visible precipitate in the formulation upon standing or after dilution.
-
Inconsistent results between experiments.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System | 1. Co-solvents: Use a mixture of a water-miscible organic solvent (e.g., DMSO, ethanol) and an aqueous vehicle (e.g., saline, PBS). Start by dissolving this compound in the organic solvent and then slowly add the aqueous component while vortexing. Caution: Keep the final concentration of the organic solvent low (typically <10% for in vivo use) to minimize toxicity. 2. Surfactants: Incorporate non-ionic surfactants like Tween® 80 or Cremophor® EL to form micelles that can encapsulate the hydrophobic drug. 3. Cyclodextrins: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that enhance aqueous solubility. |
| pH-dependent Solubility | Determine the pKa of this compound and adjust the pH of the formulation buffer to a range where the compound is most soluble. |
| Crystallization/Precipitation Over Time | 1. Metastable Formulations: Prepare the formulation immediately before administration. 2. Amorphous Solid Dispersions: For oral formulations, consider creating a solid dispersion of this compound in a polymer matrix to prevent crystallization. |
Issue 2: Lack of In Vivo Efficacy
Symptoms:
-
No significant reduction in bacterial burden in animal infection models compared to the vehicle control group.
-
Discrepancy between potent in vitro activity and poor in vivo results.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Exposure at the Target Site | 1. Pharmacokinetic (PK) Studies: Conduct a pilot PK study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. This will help in understanding the drug's half-life and bioavailability. 2. Dose Escalation Study: Perform a dose-escalation study to determine if higher doses lead to improved efficacy. Monitor for signs of toxicity. 3. Alternative Routes of Administration: If oral bioavailability is low, consider intraperitoneal (IP) or intravenous (IV) administration to achieve higher systemic exposure. |
| Rapid Metabolism or Efflux | 1. Metabolic Stability Assays: Assess the metabolic stability of this compound in liver microsomes. 2. Formulation with Metabolism Inhibitors: Co-administer with known inhibitors of relevant metabolic enzymes (use with caution and appropriate controls). |
| High Protein Binding | Determine the extent of plasma protein binding. High binding can limit the amount of free drug available to reach the target bacteria. |
Issue 3: In Vivo Toxicity
Symptoms:
-
Weight loss, lethargy, ruffled fur, or other signs of distress in treated animals.
-
Organ damage observed during necropsy.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to ensure it is well-tolerated at the concentration used in the drug formulation. |
| Off-Target Effects of this compound | 1. Dose Reduction: Lower the dose to see if the toxicity is dose-dependent. 2. In Vitro Cytotoxicity Assays: Test the cytotoxicity of this compound against mammalian cell lines to assess its therapeutic index. |
| Formulation-Related Toxicity | Certain solubilizing agents can cause adverse effects. Investigate alternative, less toxic formulation components. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | < 500 g/mol | Favorable for oral absorption. |
| logP | > 4.0 | High lipophilicity, suggesting poor aqueous solubility. |
| Aqueous Solubility (pH 7.4) | < 1 µg/mL | Requires formulation strategies to enhance solubility. |
| pKa | 8.5 | Solubility may be pH-dependent. |
Table 2: Example Formulation Screening for this compound
| Formulation Vehicle | This compound Solubility (mg/mL) | Observations |
| Saline | < 0.01 | Insoluble |
| 10% DMSO in Saline | 0.5 | Clear solution, may precipitate on further dilution. |
| 5% Tween® 80 in Saline | 1.2 | Stable microemulsion. |
| 20% HP-β-CD in Water | 2.5 | Clear, stable solution. |
Experimental Protocols
Protocol 1: General Formulation of this compound for Intraperitoneal (IP) Injection
-
Stock Solution Preparation:
-
Accurately weigh the required amount of this compound.
-
Dissolve this compound in 100% DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure complete dissolution by vortexing or gentle warming.
-
-
Vehicle Preparation:
-
Prepare the vehicle solution. For example, a solution of 10% Solutol® HS 15 in sterile saline.
-
-
Final Formulation:
-
Slowly add the this compound stock solution to the vehicle with constant vortexing to achieve the desired final concentration (e.g., 5 mg/mL).
-
Ensure the final concentration of DMSO is below 10%.
-
Visually inspect the final formulation for any signs of precipitation.
-
Prepare the formulation fresh on the day of the experiment.
-
-
Administration:
-
Administer the formulation to animals via IP injection at the appropriate volume based on their body weight.
-
Include a vehicle-only control group in the study.
-
Visualizations
References
- 1. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Function of Escherichia coli MsbA, an essential ABC family transporter, in lipid A and phospholipid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular basis for the activation of Pseudomonas aeruginosa MsbA by divalent metals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MsbA Inhibitors: TBT1 and Other Known Compounds
Initial Search Conducted: A comprehensive search for "MsbA-IN-6" did not yield any specific information on a compound with this designation. It is possible that this is an internal or unpublished name. Therefore, this guide will focus on a well-characterized MsbA inhibitor, TBT1, and compare it with another major class of known MsbA inhibitors, the quinoline-based "G compounds." This comparison will provide researchers, scientists, and drug development professionals with a detailed understanding of the different mechanisms by which MsbA can be inhibited.
MsbA is an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, responsible for flipping lipopolysaccharide (LPS) from the inner to the outer leaflet of the inner membrane.[1][2] Its crucial role in outer membrane biogenesis makes it an attractive target for the development of new antibiotics.[1][2] Several small-molecule inhibitors of MsbA have been discovered, with distinct mechanisms of action. This guide focuses on two of the most studied classes: the tetrahydrobenzothiophene derivative TBT1 and the quinoline-based G compounds.
Mechanism of Action: A Tale of Two Inhibitors
The most striking difference between TBT1 and the G compounds lies in their effect on the ATPase activity of MsbA. While both inhibit the transport of LPS, they modulate the enzyme's hydrolytic cycle in opposite ways.
-
TBT1: An Atypical Inhibitor that Stimulates ATPase Activity TBT1 is a first-generation MsbA inhibitor that exhibits an unusual mechanism of action.[3] Instead of inhibiting the ATPase activity of MsbA, TBT1 stimulates it. It binds to the transmembrane domains (TMDs) of MsbA, in a pocket that overlaps with the LPS binding site. This binding induces a collapsed, inward-facing conformation of the transporter, where the nucleotide-binding domains (NBDs) are brought closer together. This proximity of the NBDs is thought to facilitate ATP hydrolysis, even in the absence of LPS transport, effectively uncoupling the two processes.
-
G Compounds: Classical Inhibition of ATPase Activity In contrast to TBT1, the G compounds (such as G247, G332, and G907) are classical inhibitors that block both the transport and ATPase functions of MsbA. These quinoline-based molecules also bind within the TMDs but in a manner that prevents the conformational changes necessary for ATP hydrolysis and substrate translocation. Structural studies have shown that G compounds lock MsbA in a wide inward-open conformation, preventing the NBDs from coming together for ATP hydrolysis.
Quantitative Comparison of MsbA Inhibitors
The following table summarizes the key quantitative data for TBT1 and a representative G compound.
| Parameter | TBT1 | G Compounds (Representative) | Reference |
| Effect on ATPase Activity | Stimulatory | Inhibitory | |
| EC50 for ATPase Stimulation | ~13 µM (for Acinetobacter baumannii MsbA) | N/A | |
| IC50 for ATPase Inhibition | N/A | Varies by compound (e.g., G913 IC50 in the low µM range) | |
| Effect on LPS Transport | Inhibitory | Inhibitory | |
| Binding Site | Transmembrane Domains (LPS binding pocket) | Transmembrane Domains | |
| Induced Conformation | Collapsed, inward-facing | Wide, inward-open |
Experimental Protocols
A fundamental assay for characterizing MsbA inhibitors is the ATPase activity assay . This assay measures the rate of ATP hydrolysis by MsbA in the presence and absence of inhibitors.
Protocol: Malachite Green-Based ATPase Activity Assay
-
Preparation of MsbA: Purified MsbA is reconstituted into nanodiscs or proteoliposomes to provide a native-like lipid environment.
-
Reaction Setup: The reaction mixture typically contains a buffer (e.g., 50 mM HEPES, pH 7.5), salts (e.g., 100 mM NaCl, 5 mM MgCl₂), a defined concentration of ATP, and the reconstituted MsbA.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Quenching the Reaction: The reaction is stopped by the addition of a quenching solution, such as sodium dodecyl sulfate (SDS).
-
Detection of Inorganic Phosphate: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay. A solution of malachite green and ammonium molybdate is added, which forms a colored complex with Pi.
-
Measurement: The absorbance of the colored complex is measured at a specific wavelength (e.g., 620 nm) using a spectrophotometer.
-
Data Analysis: The concentration of Pi is determined from a standard curve. The specific activity of MsbA (e.g., in nmol Pi/min/mg protein) is then calculated. For inhibitors, dose-response curves are generated to determine IC50 or EC50 values.
Visualizing the Mechanisms of MsbA Inhibition
The distinct mechanisms of TBT1 and G compounds can be visualized through the following diagrams.
Caption: Mechanisms of MsbA inhibition by TBT1 and G compounds.
Caption: Workflow for a malachite green-based ATPase assay.
References
A Comparative Analysis of MsbA Inhibitors: MsbA-IN-6 (TBT1) and Quinoline-Based Compounds
A deep dive into the mechanisms and efficacy of two distinct classes of inhibitors targeting the essential bacterial lipid flippase MsbA, providing critical data for researchers in antibiotic development.
The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. MsbA, an essential ATP-binding cassette (ABC) transporter responsible for the translocation of lipopolysaccharide (LPS) from the inner to the outer membrane of Gram-negative bacteria, has emerged as a promising target for new antibiotics. Inhibition of MsbA disrupts the integrity of the bacterial outer membrane, leading to cell death. This guide provides a comparative analysis of two major classes of MsbA inhibitors: the tetrahydrobenzothiophene-based inhibitor MsbA-IN-6 (represented by TBT1) and quinoline-based inhibitors (represented by compounds such as G247 and G907).
Mechanism of Action: A Tale of Two Distinct Inhibitory Profiles
This compound (TBT1) and quinoline-based inhibitors exhibit fundamentally different mechanisms of action, which has significant implications for their biological effects.
This compound (TBT1): The ATPase Stimulator. This class of inhibitors, exemplified by TBT1, uniquely functions by stimulating the ATPase activity of MsbA while simultaneously inhibiting its primary function of LPS transport.[1] TBT1 binds to the central cavity of MsbA, inducing a conformational change that uncouples ATP hydrolysis from substrate translocation.[1] This leads to a futile cycle of ATP consumption without productive LPS flipping, ultimately disrupting the outer membrane biogenesis.
Quinoline-Based Inhibitors: The ATPase Inhibitors. In contrast, quinoline-based inhibitors, such as G247 and G907, act as classical enzyme inhibitors by suppressing the ATPase activity of MsbA.[2] These compounds bind to a site distinct from the ATP-binding pocket, allosterically preventing the conformational changes necessary for ATP hydrolysis and subsequent substrate transport.[2]
dot
Figure 1. Contrasting mechanisms of MsbA inhibition.
Quantitative Comparison of Inhibitor Potency
The efficacy of MsbA inhibitors is quantified by their half-maximal effective concentration (EC50) for ATPase stimulation (in the case of TBT1) or their half-maximal inhibitory concentration (IC50) for ATPase inhibition (for quinoline-based compounds).
| Inhibitor Class | Representative Compound | Potency Metric | Value | Reference |
| Tetrahydrobenzothiophene | TBT1 | EC50 (ATPase Stimulation) | ~13 µM | [3] |
| Quinoline-Based | G247 | IC50 (ATPase Inhibition) | 5 nM | |
| Quinoline-Based | G907 | IC50 (ATPase Inhibition) | 18 nM |
Table 1. Potency of MsbA Inhibitors.
Chemical Structures
The chemical structures of TBT1 and representative quinoline-based inhibitors highlight their distinct scaffolds.
| Inhibitor | Chemical Structure |
| TBT1 |
|
| G907 |
|
| G247 |
|
Table 2. Chemical Structures of MsbA Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of MsbA inhibitors.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MsbA in the presence and absence of inhibitors.
dot
Figure 2. Workflow for MsbA ATPase Activity Assay.
Protocol:
-
Preparation of MsbA: Purified MsbA is reconstituted into liposomes or nanodiscs to mimic its native membrane environment.
-
Reaction Setup: The reaction mixture typically contains purified MsbA, a buffer (e.g., 50 mM HEPES, pH 7.5), MgCl₂, and ATP.
-
Inhibitor Addition: A range of concentrations of the test inhibitor (TBT1 or a quinoline-based compound) is added to the reaction mixtures.
-
Incubation: The reaction is initiated by the addition of ATP and incubated at 37°C for a specific duration (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped, often by the addition of a strong detergent like SDS.
-
Phosphate Detection: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the Malachite Green assay, by measuring absorbance at a specific wavelength (e.g., 850 nm).
-
Data Analysis: The rate of ATP hydrolysis is calculated and plotted against the inhibitor concentration to determine the EC50 (for activators like TBT1) or IC50 (for inhibitors like quinolines).
Lipid Flippase Assay
This assay directly measures the ability of MsbA to transport lipids across a membrane, and the inhibitory effect of the compounds on this process.
Protocol:
-
Proteoliposome Preparation: MsbA is reconstituted into liposomes containing a fluorescently labeled lipid, such as NBD-labeled phosphatidylethanolamine (NBD-PE).
-
Assay Initiation: The assay is initiated by the addition of ATP to the proteoliposomes.
-
Flippase Activity: In the absence of an inhibitor, MsbA translocates the NBD-labeled lipid from the outer leaflet to the inner leaflet of the liposome.
-
Quenching: After a set incubation time, a membrane-impermeable reducing agent (e.g., sodium dithionite) is added. This quenches the fluorescence of the NBD lipids remaining in the outer leaflet.
-
Fluorescence Measurement: The remaining fluorescence from the NBD lipids in the inner leaflet (protected from the quencher) is measured.
-
Inhibitor Testing: The assay is repeated in the presence of various concentrations of this compound (TBT1) or quinoline-based inhibitors to determine their effect on the amount of flipped lipid.
Antibacterial Susceptibility Testing
This determines the minimum concentration of an inhibitor required to inhibit bacterial growth.
Protocol:
-
Bacterial Culture: A standardized inoculum of a Gram-negative bacterium (e.g., E. coli) is prepared.
-
Broth Microdilution: The inhibitors are serially diluted in a multi-well plate containing bacterial growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the inhibitor that prevents visible bacterial growth.
Conclusion
This compound (TBT1) and quinoline-based inhibitors represent two distinct and promising classes of molecules targeting the essential bacterial transporter MsbA. Their contrasting mechanisms of action, with TBT1 stimulating futile ATPase activity and quinolines directly inhibiting it, offer different therapeutic strategies. The significantly higher potency of the quinoline-based inhibitors, as indicated by their low nanomolar IC50 values, suggests they may be more promising lead compounds for further antibiotic development. However, the unique mechanism of TBT1 could potentially be exploited to overcome certain resistance mechanisms. This comparative guide provides a foundational understanding for researchers aiming to develop novel antibiotics against Gram-negative pathogens by targeting the critical MsbA transporter.
References
On-Target Validation of MsbA-IN-6 in Bacterial Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the on-target activity of MsbA-IN-6, a potent quinoline-based inhibitor of the essential bacterial ATP-binding cassette (ABC) transporter MsbA, with an alternative inhibitor, TBT1. MsbA is a critical component of the lipopolysaccharide (LPS) transport pathway in Gram-negative bacteria, making it an attractive target for novel antibiotic development.[1][2] Validating that a compound's antibacterial effect stems directly from the inhibition of its intended target is a crucial step in drug discovery. This guide outlines key experiments and presents supporting data to rigorously assess the on-target activity of MsbA inhibitors in a bacterial context.
Comparative Analysis of MsbA Inhibitors
To effectively evaluate the on-target activity of this compound, we compare its performance against TBT1, an inhibitor with a distinct mechanism of action. While this compound and other quinoline-based inhibitors block the ATPase activity of MsbA, TBT1 has been shown to stimulate it, offering a valuable counterpoint for validation studies.[3]
Table 1: Biochemical Activity of MsbA Inhibitors
| Inhibitor | Target Organism | IC50 (nM) | Mechanism of Action |
| This compound (G907) | E. coli | 18 | ATPase Inhibition |
| TBT1 | Acinetobacter baumannii | N/A (Stimulator) | ATPase Stimulation |
IC50 values represent the concentration of inhibitor required to reduce MsbA's ATPase activity by 50%. Data for G907 is used as a proxy for this compound.[4]
Table 2: Cellular Activity of MsbA Inhibitors
| Inhibitor | Bacterial Strain | MIC (µg/mL) | Effect on Bacterial Growth |
| This compound (G913) | E. coli CFT073 | 8 | Bactericidal |
| This compound (G913) | E. coli lptD(imp4213) | 0.5 | Bactericidal |
| TBT1 | Acinetobacter | - | Inhibits LPS transport |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. Data for the quinoline inhibitor G913 is presented as a representative for this compound.
Key Experiments for On-Target Validation
A multi-pronged approach is essential to confidently attribute the antibacterial effects of a compound to the inhibition of MsbA. The following experiments provide a robust framework for this validation.
Biochemical ATPase Assay
This in vitro assay directly measures the effect of the inhibitor on the enzymatic activity of purified MsbA. A compound that directly targets MsbA is expected to modulate its ATPase activity.
Minimum Inhibitory Concentration (MIC) Determination
The MIC assay determines the lowest concentration of the inhibitor that prevents visible bacterial growth. This provides a measure of the compound's whole-cell potency.
MsbA Expression Level Modulation
This cellular assay is a powerful tool for on-target validation. If an inhibitor's primary target is MsbA, cells overexpressing MsbA should exhibit increased resistance to the compound (a higher MIC), while cells with reduced MsbA expression should be more sensitive (a lower MIC).
Visualization of Cellular Phenotypes
Microscopy techniques can reveal cellular changes consistent with the inhibition of the LPS transport pathway. Inhibition of MsbA leads to the accumulation of LPS precursors in the inner membrane, resulting in distinct morphological changes, such as the formation of intracellular membrane vesicles.
Experimental Protocols
Protocol 1: MsbA ATPase Inhibition Assay
-
Protein Purification: Purify recombinant MsbA from a suitable expression system (e.g., E. coli).
-
Reaction Setup: In a 96-well plate, combine purified MsbA with a reaction buffer containing ATP and varying concentrations of the test inhibitor.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for ATP hydrolysis.
-
Detection: Stop the reaction and measure the amount of inorganic phosphate (Pi) released using a colorimetric method, such as the malachite green assay.
-
Data Analysis: Plot the percentage of ATPase inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[5]
Protocol 2: Minimum Inhibitory Concentration (MIC) Determination
-
Bacterial Culture: Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase.
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the inhibitor in the broth medium.
-
Inoculation: Inoculate each well with a standardized suspension of the bacterial culture. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the inhibitor at which no visible bacterial growth is observed.
Protocol 3: MsbA Expression Level Modulation Assay
-
Strain Construction: Generate bacterial strains where the expression of MsbA can be inducibly controlled (e.g., using an arabinose-inducible promoter).
-
Expression Induction/Repression: Grow the engineered strains in the presence of varying concentrations of the inducer (e.g., arabinose) to achieve different levels of MsbA expression.
-
MIC Determination: For each expression level, determine the MIC of the inhibitor as described in Protocol 2.
-
Data Analysis: Correlate the MIC values with the corresponding MsbA expression levels. A positive correlation provides strong evidence for on-target activity.
Visualizing the Pathway and Experimental Logic
Diagram 1: The MsbA-Mediated Lipopolysaccharide Transport Pathway
Caption: The transport of LPS from the cytoplasm to the outer membrane.
Diagram 2: Experimental Workflow for On-Target Validation
Caption: A logical workflow for validating the on-target activity of MsbA inhibitors.
References
- 1. Structural basis of MsbA-mediated lipopolysaccharide transport - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High-resolution views of lipopolysaccharide translocation driven by ABC transporters MsbA and LptB2FGC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct allosteric mechanisms of first-generation MsbA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Structural Insights into the Lipid A Transport Pathway in MsbA - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of MsbA Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria, is a critical component of the lipopolysaccharide (LPS) transport pathway. Its function is to flip LPS from the inner to the outer leaflet of the inner membrane, a crucial step in the biogenesis of the outer membrane. Inhibition of MsbA leads to the accumulation of LPS in the inner membrane, ultimately causing bacterial cell death. This makes MsbA a promising target for the development of novel antibiotics against multidrug-resistant Gram-negative pathogens.
This guide provides a comparative overview of the activity of a specific MsbA inhibitor. Due to the absence of publicly available data for "MsbA-IN-6," this document will use the well-characterized MsbA inhibitor G907 as an illustrative example to provide the requested format and content. The methodologies and data presentation structures provided herein can be adapted for "this compound" should data become available.
Data Presentation: Comparative Activity of MsbA Inhibitor G907
The following table summarizes the reported inhibitory activity of G907 on MsbA from different studies. It is important to note that direct comparison of IC50 values between different laboratories should be done with caution due to potential variations in experimental conditions.
| Compound | Target Organism/Enzyme | Assay Type | IC50 (nM) | Laboratory/Publication |
| G907 | E. coli MsbA | ATPase Activity Assay | 18 | Genentech, Inc.[1] |
| G247 (a close analog of G907) | E. coli MsbA | ATPase Activity Assay | 5 | Genentech, Inc.[1] |
Note: The provided data for G907 and its analog G247 originates from the same research group, highlighting the need for independent validation from different laboratories to perform a true cross-validation.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental for the reproducibility and comparison of results across different laboratories. Below are representative protocols for key assays used to determine the activity of MsbA inhibitors.
MsbA ATPase Activity Assay
This assay measures the rate of ATP hydrolysis by MsbA, which is coupled to its transport activity. Inhibition of this activity is a primary indicator of a compound's effect on MsbA function.
Principle: The ATPase activity of purified MsbA is determined by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis over time. A common method for detecting Pi is the malachite green assay, where a complex of malachite green, molybdate, and free phosphate forms a colored product that can be measured spectrophotometrically.
Materials:
-
Purified MsbA protein
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 0.05% (w/v) Dodecyl-β-D-maltoside (DDM)
-
ATP solution (e.g., 100 mM stock)
-
Test inhibitor (e.g., G907) dissolved in a suitable solvent (e.g., DMSO)
-
Malachite Green Reagent
-
Phosphate standard solution
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of the MsbA inhibitor.
-
Add purified MsbA to the reaction mixture and incubate for a specific time at a controlled temperature (e.g., 15 minutes at 37°C) to allow for inhibitor binding.
-
Initiate the reaction by adding a defined concentration of ATP (e.g., to a final concentration of 1 mM).
-
Allow the reaction to proceed for a fixed time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the Malachite Green Reagent.
-
After a short incubation period for color development, measure the absorbance at a specific wavelength (e.g., 620 nm) using a microplate reader.
-
A standard curve using known concentrations of phosphate is used to determine the amount of Pi produced in the enzymatic reaction.
-
IC50 values are calculated by plotting the percentage of inhibition against a range of inhibitor concentrations and fitting the data to a suitable dose-response curve.
Lipopolysaccharide (LPS) Transport Assay
This assay directly measures the ability of MsbA to transport its natural substrate, LPS, across a membrane.
Principle: This assay often utilizes a fluorescently labeled LPS analog. Purified MsbA is reconstituted into liposomes, creating proteoliposomes. The transport of the fluorescent LPS from the outside to the inside of the proteoliposomes is monitored by a change in fluorescence, which can be quenched by a quencher encapsulated within the liposomes.
Materials:
-
Purified MsbA protein
-
E. coli polar lipids
-
Fluorescently labeled LPS (e.g., NBD-LPS)
-
Buffer for reconstitution and transport assay (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Detergent for reconstitution (e.g., DDM)
-
Bio-Beads or dialysis cassettes for detergent removal
-
Test inhibitor
Procedure:
-
Reconstitution of MsbA into Proteoliposomes:
-
Prepare liposomes from E. coli polar lipids.
-
Solubilize the liposomes and purified MsbA with a detergent like DDM.
-
Mix the solubilized lipids and protein.
-
Remove the detergent slowly using Bio-Beads or dialysis to allow the formation of proteoliposomes with MsbA incorporated into the lipid bilayer.
-
-
Transport Assay:
-
Incubate the prepared proteoliposomes with the test inhibitor at various concentrations for a defined period.
-
Initiate the transport reaction by adding the fluorescently labeled LPS and ATP to the exterior of the proteoliposomes.
-
Monitor the change in fluorescence over time using a fluorometer. A decrease in fluorescence (if a quencher is used internally) or an increase (depending on the assay setup) indicates transport.
-
The initial rate of transport is calculated from the fluorescence data.
-
The inhibitory effect of the compound is determined by comparing the transport rates in the presence and absence of the inhibitor.
-
Mandatory Visualization
The following diagrams illustrate key concepts and workflows related to the evaluation of MsbA inhibitors.
Caption: Mechanism of MsbA-mediated LPS transport and its inhibition.
Caption: Experimental workflow for assessing MsbA inhibitor activity.
References
A Structural Showdown: How Different Inhibitors Lock Down the Bacterial Transporter MsbA
The ATP-binding cassette (ABC) transporter MsbA is a crucial component in the biogenesis of the outer membrane of Gram-negative bacteria, making it a prime target for the development of new antibiotics. This guide provides a detailed structural and functional comparison of MsbA in complex with two distinct classes of inhibitors: the quinoline-based compound G907 and the tetrahydrobenzothiophene derivative TBT1. Understanding their divergent mechanisms of action offers a blueprint for the rational design of novel antimicrobial agents.
Data Presentation: G907 vs. TBT1
The following table summarizes the key quantitative data for the interaction of G907 and TBT1 with MsbA.
| Parameter | MsbA-G907 | MsbA-TBT1 | Reference |
| Inhibitor Class | Quinoline | Tetrahydrobenzothiophene | [1][2] |
| Effect on ATPase Activity | Inhibition | Stimulation | [3][4] |
| IC50 / EC50 | 18 nM (IC50 for E. coli MsbA) | 13 µM (EC50 for A. baumannii MsbA) | [3] |
| Binding Stoichiometry (Inhibitor:MsbA dimer) | 1:1 | 2:1 | |
| Binding Site | Allosteric transmembrane pocket | Central substrate-binding pocket | |
| Induced Conformation | Inward-facing | Collapsed inward-facing | |
| Structural Determination Method | X-ray Crystallography | Cryo-Electron Microscopy (Cryo-EM) | |
| Resolution | 2.9 Å | 4.0 Å | |
| PDB ID | 6BPL | 7MET |
Divergent Inhibitory Mechanisms of MsbA
The structural and functional data reveal that G907 and TBT1 employ distinct strategies to disrupt the function of MsbA. This diagram illustrates their different binding sites and the resulting conformational changes in the transporter.
G907 acts as an allosteric inhibitor. It wedges into a transmembrane pocket distinct from the substrate-binding site, trapping the transporter in a specific inward-facing conformation. This prevents the nucleotide-binding domains (NBDs) from coming together, a crucial step for ATP hydrolysis and the transport cycle.
In contrast, TBT1 functions as a competitive inhibitor that hijacks the substrate-binding pocket. Two molecules of TBT1 bind asymmetrically within this central cavity, leading to a unique "collapsed" inward-facing state where the NBDs are brought closer together but in an arrangement that is incompatible with productive substrate transport, despite stimulating ATPase activity.
Experimental Protocols
The structural and functional data presented in this guide were obtained through rigorous experimental procedures. Below are detailed methodologies for the key experiments.
-
Protein Expression and Purification: E. coli MsbA was expressed and purified using affinity chromatography followed by size-exclusion chromatography. The protein was maintained in a detergent solution to ensure its stability.
-
Crystallization: The purified MsbA was incubated with G907 and co-purified lipopolysaccharide (LPS). Crystallization was achieved using the vapor diffusion method in the presence of a facial amphiphile to promote the formation of well-ordered crystals.
-
Data Collection and Processing: X-ray diffraction data were collected from cryo-cooled crystals at a synchrotron source. The data were processed, scaled, and merged to obtain a complete dataset.
-
Structure Solution and Refinement: The structure was solved by molecular replacement using a previously determined MsbA structure as a search model. The model was then refined against the experimental data to a resolution of 2.9 Å, with G907 and LPS manually fitted into the electron density maps.
-
Protein Expression, Purification, and Nanodisc Reconstitution: MsbA from Acinetobacter baumannii was expressed in E. coli, purified, and reconstituted into lipid nanodiscs to provide a native-like membrane environment.
-
Sample Preparation for Cryo-EM: The MsbA-nanodisc complex was incubated with TBT1. A small volume of the sample was applied to a glow-discharged cryo-EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane using a vitrification robot.
-
Cryo-EM Data Acquisition: The frozen grids were imaged on a Titan Krios transmission electron microscope equipped with a direct electron detector. Automated data collection was performed to acquire a large number of movie micrographs.
-
Image Processing and 3D Reconstruction: The raw movies were corrected for beam-induced motion. Particles were then picked, subjected to 2D and 3D classification to select for homogeneous populations, and a final 3D reconstruction was generated, achieving an overall resolution of 4.0 Å. The atomic model was then built into the cryo-EM density map.
-
Preparation of Proteoliposomes/Nanodiscs: Purified MsbA was reconstituted into either proteoliposomes or nanodiscs containing a defined lipid composition.
-
Assay Reaction: The ATPase activity was measured by quantifying the amount of inorganic phosphate (Pi) or ADP released from ATP hydrolysis. The reaction was initiated by adding ATP to the MsbA-containing proteoliposomes or nanodiscs in the presence of varying concentrations of the inhibitor (G907) or stimulator (TBT1).
-
Detection: The amount of ADP produced was measured using a commercially available fluorescence polarization-based assay (e.g., Transcreener ADP² FP Assay). For Pi detection, a malachite green-based colorimetric assay is commonly used.
-
Data Analysis: The initial rates of ATP hydrolysis were plotted against the inhibitor/stimulator concentration, and the data were fitted to a dose-response curve to determine the IC50 (for G907) or EC50 (for TBT1) values.
References
Evaluating the Synergistic Potential of MsbA-IN-6 with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant Gram-negative bacteria represents a critical threat to global health. A promising strategy to combat these resilient pathogens is the development of adjuvants that can restore the efficacy of existing antibiotics. MsbA-IN-6, an inhibitor of the essential ATP-binding cassette (ABC) transporter MsbA, offers a compelling approach. By disrupting the transport of lipopolysaccharide (LPS) to the outer membrane, this compound compromises the integrity of this crucial barrier, potentially rendering Gram-negative bacteria susceptible to antibiotics that were previously ineffective. This guide provides a framework for evaluating the synergistic effects of this compound with other antibiotics, complete with detailed experimental protocols and data presentation formats.
Mechanism of Action and the Rationale for Synergy
MsbA is an indispensable inner membrane protein in Gram-negative bacteria, responsible for flipping LPS from the inner leaflet to the periplasmic face of the inner membrane.[1] This is a critical step in the biogenesis of the outer membrane, which acts as a formidable barrier against many antibiotics. Inhibition of MsbA disrupts this process, leading to a defective outer membrane. This disruption is hypothesized to increase the permeability of the bacterial envelope, allowing other antibiotics to reach their intracellular targets at concentrations that would otherwise be sublethal. This potentiation of antibiotic activity through synergy is a key area of investigation for combating antimicrobial resistance.
Quantifying Synergy: The Checkerboard Assay
The synergistic effect of two antimicrobial agents can be quantitatively assessed using the checkerboard assay. This method allows for the determination of the Fractional Inhibitory Concentration (FIC) index, which provides a numerical value for the degree of synergy, additivity, or antagonism.
Experimental Protocol: Checkerboard Broth Microdilution Assay
This protocol outlines the steps to determine the synergistic activity of this compound in combination with a conventional antibiotic against a target Gram-negative bacterial strain.
1. Preparation of Materials:
-
Bacterial Strain: A clinically relevant Gram-negative strain (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Antibiotics: Stock solutions of this compound and the antibiotic to be tested, prepared at a concentration at least 10 times the highest concentration to be tested.
-
96-Well Microtiter Plates: Sterile, U-bottom plates.
2. Inoculum Preparation:
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from a fresh culture.
-
Dilute the inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Plate Setup:
-
In a 96-well plate, create a two-dimensional gradient of the two compounds.
-
Serially dilute this compound twofold along the y-axis (e.g., rows A-G).
-
Serially dilute the second antibiotic twofold along the x-axis (e.g., columns 1-10).
-
Row H should contain only the dilutions of the second antibiotic to determine its Minimum Inhibitory Concentration (MIC).
-
Column 11 should contain only the dilutions of this compound to determine its MIC.
-
Column 12 should serve as controls: a growth control (bacteria in broth) and a sterility control (broth only).
4. Inoculation and Incubation:
-
Add the prepared bacterial inoculum to all wells except the sterility control.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
5. Reading the Results:
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of an antibiotic that completely inhibits visible growth.
-
Determine the MIC of this compound alone and the second antibiotic alone.
-
For the combination wells, identify the wells that show no growth.
6. Calculation of the Fractional Inhibitory Concentration (FIC) Index:
The FIC index is calculated for each well that shows no growth using the following formula:
FIC Index = FICA + FICB
Where:
-
FICA = (MIC of drug A in combination) / (MIC of drug A alone)
-
FICB = (MIC of drug B in combination) / (MIC of drug B alone)
The lowest FIC index value obtained from all the non-turbid wells is considered the FIC index for the combination.
7. Interpretation of Results:
The interaction is classified based on the FIC index:
-
Synergy: FIC index ≤ 0.5
-
Additivity: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
Data Presentation
While specific experimental data on the synergistic effects of this compound is not yet publicly available, the following tables provide a template for how such data should be presented for clear comparison.
Table 1: MICs of this compound and Partner Antibiotics Alone and in Combination
| Bacterial Strain | Antibiotic | MIC Alone (µg/mL) | MIC in Combination with this compound (µg/mL) | This compound MIC Alone (µg/mL) | This compound MIC in Combination (µg/mL) |
| E. coli ATCC 25922 | Antibiotic X | ||||
| K. pneumoniae BAA-1705 | Antibiotic X | ||||
| P. aeruginosa PAO1 | Antibiotic X | ||||
| E. coli ATCC 25922 | Antibiotic Y | ||||
| K. pneumoniae BAA-1705 | Antibiotic Y | ||||
| P. aeruginosa PAO1 | Antibiotic Y |
Table 2: Fractional Inhibitory Concentration (FIC) Indices for this compound Combinations
| Bacterial Strain | Antibiotic Combination | FIC Index | Interpretation |
| E. coli ATCC 25922 | This compound + Antibiotic X | ||
| K. pneumoniae BAA-1705 | This compound + Antibiotic X | ||
| P. aeruginosa PAO1 | This compound + Antibiotic X | ||
| E. coli ATCC 25922 | This compound + Antibiotic Y | ||
| K. pneumoniae BAA-1705 | This compound + Antibiotic Y | ||
| P. aeruginosa PAO1 | This compound + Antibiotic Y |
Visualizing Experimental Workflow and Signaling Pathways
Experimental Workflow for Synergy Testing
Caption: Workflow for determining antibiotic synergy using the checkerboard method.
Signaling Pathway: MsbA-Mediated LPS Transport and its Inhibition
Caption: Inhibition of MsbA by this compound disrupts LPS transport and outer membrane integrity.
Conclusion and Future Directions
While the theoretical framework strongly supports the synergistic potential of this compound with various classes of antibiotics, experimental validation is paramount. The protocols and data presentation formats outlined in this guide provide a standardized approach for researchers to generate and report findings in this critical area of antibiotic drug discovery. Future studies should focus on conducting comprehensive checkerboard analyses of this compound with a broad panel of antibiotics against a diverse collection of clinical isolates. Such data will be invaluable in identifying the most promising combination therapies to combat the growing threat of multidrug-resistant Gram-negative infections.
References
validation of MsbA-IN-6 as a tool compound for studying MsbA function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for the validation of MsbA-IN-6 as a tool compound for investigating the function of MsbA, an essential ATP-binding cassette (ABC) transporter in Gram-negative bacteria. Due to the current lack of publicly available data on a compound specifically designated "this compound," this document serves as a template, comparing established MsbA inhibitors—G907, TBT1, and Cerastecin C—to provide a benchmark for the experimental validation of novel compounds like this compound. Researchers can populate the designated sections with their own experimental data for a direct and objective comparison.
MsbA is a critical component in the transport of lipopolysaccharide (LPS) to the outer membrane of Gram-negative bacteria, making it a promising target for the development of new antibiotics to combat multidrug-resistant infections.[1][2] The validation of any new inhibitor is paramount to ensure its specificity and utility as a research tool.
Comparative Analysis of MsbA Inhibitors
The following table summarizes the key characteristics of well-documented MsbA inhibitors. Researchers are encouraged to use this table to compare the performance of this compound.
| Feature | This compound (User-Provided Data) | G907 | TBT1 | Cerastecin C |
| Chemical Class | [User to specify] | Quinoline derivative[2][3] | Tetrahydrobenzothiophene[1] | Dimeric compound |
| Mechanism of Action | [User to specify] | Allosteric inhibitor; traps MsbA in an inward-facing, LPS-bound conformation by binding to a transmembrane pocket and uncoupling the nucleotide-binding domains. | Stimulates MsbA ATPase activity while inhibiting LPS transport; induces a collapsed inward-facing conformation. | Binds to the transmembrane region of MsbA at the dimer interface, stalling the enzyme and uncoupling ATP hydrolysis from substrate flipping. |
| Effect on ATPase Activity | [User to specify] | Inhibition | Stimulation | Uncouples ATP hydrolysis from transport |
| IC50 (ATPase Assay) | [User to specify] | 18 nM (for E. coli MsbA) | EC50 of 13 µM (for ATPase stimulation in Acinetobacter MsbA) | [Data not explicitly found in searches] |
| Antibacterial Activity (MIC) | [User to specify] | Demonstrates antibacterial activity | [Data not explicitly found in searches] | Potent and bactericidal against A. baumannii, including carbapenem-resistant isolates. |
| Known Off-Target Effects | [User to specify] | Selective for MsbA | [Data not explicitly found in searches] | [Data not explicitly found in searches] |
Experimental Protocols for Validation
To ensure rigorous and reproducible validation of this compound, the following detailed experimental protocols are provided.
MsbA ATPase Activity Assay
This assay determines the effect of an inhibitor on the ATP hydrolysis activity of purified MsbA. A common method involves a colorimetric assay to measure the release of inorganic phosphate (Pi).
Materials:
-
Purified MsbA protein reconstituted in proteoliposomes or nanodiscs.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT.
-
ATP solution (e.g., 100 mM stock).
-
Test inhibitor (this compound) at various concentrations.
-
Malachite Green Reagent for phosphate detection.
-
96-well microplate.
-
Plate reader.
Procedure:
-
Prepare serial dilutions of this compound in the Assay Buffer.
-
In a 96-well plate, add the purified MsbA to the Assay Buffer.
-
Add the different concentrations of this compound to the wells containing MsbA. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the plate at 37°C for 15-30 minutes.
-
Initiate the reaction by adding ATP to a final concentration of 2-5 mM.
-
Incubate the plate at 37°C for a set time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of released Pi using the Malachite Green Reagent according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm).
-
Calculate the percentage of inhibition or stimulation for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 or EC50 value by fitting the dose-response curve with a suitable nonlinear regression model.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.
Materials:
-
Bacterial strain of interest (e.g., E. coli, A. baumannii).
-
Growth medium (e.g., Mueller-Hinton Broth).
-
Test inhibitor (this compound) at various concentrations.
-
Sterile 96-well microtiter plates.
-
Bacterial inoculum standardized to a specific density (e.g., 5 x 10⁵ CFU/mL).
-
Incubator.
-
Plate reader (optional, for quantitative measurement of growth).
Procedure:
-
Prepare a serial two-fold dilution of this compound in the growth medium in a 96-well plate.
-
Prepare a bacterial inoculum and adjust its concentration to the standardized density.
-
Add the bacterial inoculum to each well containing the diluted inhibitor. Include a positive control (bacteria without inhibitor) and a negative control (medium only).
-
Incubate the plate at 37°C for 16-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the inhibitor at which there is no visible bacterial growth. Alternatively, measure the optical density at 600 nm using a plate reader.
Visualizing Key Concepts
Diagrams generated using Graphviz can help illustrate complex biological pathways and experimental workflows.
References
comparative study of the resistance profiles of MsbA-IN-6 and other antibiotics
A new frontier in combating multidrug-resistant Gram-negative bacteria has emerged with the development of MsbA inhibitors, a novel class of antibiotics targeting the essential lipopolysaccharide (LPS) transporter, MsbA. This guide provides a comparative analysis of the resistance profiles of a representative MsbA inhibitor, MsbA-IN-6 (a potent quinoline derivative), and a selection of conventional antibiotics, supported by experimental data.
The escalating crisis of antibiotic resistance necessitates the exploration of new bacterial targets.[1] MsbA, an ATP-binding cassette (ABC) transporter, is crucial for the viability of Gram-negative bacteria as it facilitates the transport of LPS to the outer membrane.[1] Its essential role and absence in eukaryotes make it an attractive target for novel antibacterial agents.[1] Inhibitors of MsbA, such as the quinoline class to which this compound belongs, have demonstrated the ability to circumvent existing antibiotic resistance mechanisms.[1]
Data Presentation: Comparative Minimum Inhibitory Concentrations (MIC)
The following table summarizes the minimum inhibitory concentration (MIC) values of the MsbA inhibitor G332 (a compound representative of the this compound class) and other antibiotics against a panel of multidrug-resistant (MDR) Gram-negative bacterial strains. A lower MIC value indicates greater potency.
| Antibiotic | Class | E. coli (MDR) MIC (µg/mL) | K. pneumoniae (MDR) MIC (µg/mL) | E. cloacae (MDR) MIC (µg/mL) |
| G332 (this compound surrogate) | MsbA Inhibitor (Quinoline) | 2.8 | 2.8 | 2.8 |
| Ciprofloxacin | Fluoroquinolone | >128 | >128 | >128 |
| Ceftazidime | Cephalosporin | >256 | >256 | >256 |
| Ertapenem | Carbapenem | 4 | 8 | 4 |
| Minocycline | Tetracycline | 16 | 32 | 16 |
Data sourced from a study on quinoline MsbA inhibitors, where G332 is a lead compound.[1]
The data clearly indicates that while the MDR strains exhibit high-level resistance to commonly used antibiotics like ciprofloxacin and ceftazidime, the MsbA inhibitor maintains potent activity. This supports the hypothesis that targeting MsbA can overcome existing resistance mechanisms.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
a. Preparation of Antibiotic Stock and Dilutions:
-
An antibiotic stock solution is prepared by dissolving the pure antibiotic powder in a suitable solvent to a high concentration.
-
A serial two-fold dilution of the antibiotic is performed in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a gradient of antibiotic concentrations.
b. Inoculum Preparation:
-
Bacterial colonies are picked from a fresh agar plate and suspended in saline to match the turbidity of a 0.5 McFarland standard. This standardizes the bacterial density.
-
The standardized bacterial suspension is further diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
c. Inoculation and Incubation:
-
The diluted bacterial inoculum is added to each well of the microtiter plate containing the antibiotic dilutions.
-
Control wells are included: a positive control (bacteria, no antibiotic) and a negative control (broth only).
-
The plate is incubated at 37°C for 16-20 hours.
d. Interpretation:
-
Following incubation, the plate is examined for visible bacterial growth (turbidity).
-
The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.
MsbA ATPase Activity Assay
This assay measures the ability of a compound to inhibit the ATP hydrolysis activity of purified MsbA, which is essential for its transport function.
a. Reagents and Buffers:
-
Purified MsbA protein reconstituted in a suitable membrane-mimetic environment (e.g., liposomes or nanodiscs).
-
Assay buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10% glycerol, 5 mM MgCl2.
-
ATP solution.
-
Test compound (e.g., this compound) at various concentrations.
-
Malachite green reagent for phosphate detection.
b. Procedure:
-
Purified MsbA is incubated with the test compound at various concentrations in the assay buffer for a defined period at room temperature.
-
The ATPase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.
-
The reaction is stopped by the addition of a quenching solution (e.g., EDTA).
-
The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified by adding malachite green reagent and measuring the absorbance at a specific wavelength (e.g., 620 nm).
c. Data Analysis:
-
The rate of ATP hydrolysis is calculated for each concentration of the test compound.
-
The results are plotted as a dose-response curve to determine the IC50 value (the concentration of the inhibitor required to reduce ATPase activity by 50%).
Mandatory Visualization
Caption: MsbA-Mediated LPS Transport Pathway and Inhibition.
Caption: Workflow for Determining Minimum Inhibitory Concentration.
References
Safety Operating Guide
Proper Disposal Procedures for MsbA-IN-6: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals must prioritize safety and compliance when handling and disposing of chemical compounds. This guide outlines the essential procedures for the proper disposal of MsbA-IN-6, ensuring the safety of laboratory personnel and the protection of the environment.
Due to the limited publicly available information on the specific hazards of this compound, a comprehensive and specific Safety Data Sheet (SDS) could not be located. The following procedures are based on general best practices for the disposal of research-grade chemical compounds of unknown or unclassified hazards. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to obtain the manufacturer's SDS before handling or disposing of this compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) |
| Safety Goggles or Face Shield |
| Chemical-Resistant Gloves (Nitrile or Neoprene recommended) |
| Laboratory Coat or Chemical-Resistant Apron |
| Closed-Toe Shoes |
All handling of this compound and its waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, involves a systematic approach to waste segregation, collection, and final disposal. The following workflow outlines the necessary steps:
Figure 1. Logical workflow for the proper disposal of this compound waste.
Experimental Protocols for Decontamination
Work Surface Decontamination:
-
Initial Wipe: Using a disposable towel dampened with a suitable solvent (e.g., 70% ethanol or isopropanol, depending on the solubility of this compound), wipe down all surfaces that may have come into contact with the compound.
-
Detergent Wash: Wash the same surfaces with a laboratory-grade detergent and water.
-
Final Rinse: Rinse the surfaces with deionized water.
-
Waste Disposal: All cleaning materials (wipes, towels) must be disposed of as hazardous solid waste.
Equipment Decontamination:
-
Solvent Rinse: Rinse any contaminated glassware or equipment with a minimal amount of a compatible solvent to dissolve any residual this compound. Collect this solvent rinse as hazardous liquid waste.
-
Detergent Wash: Wash the equipment thoroughly with a laboratory detergent and water.
-
Final Rinse: Rinse with deionized water.
Waste Categorization and Collection
Proper segregation of waste is critical to ensure safe and compliant disposal.
-
Solid Waste: This includes any non-sharp materials that have come into contact with this compound, such as:
-
Contaminated gloves, weigh paper, and bench paper.
-
Used pipette tips.
-
Empty vials that contained the solid compound.
-
Collection: Place all solid waste into a clearly labeled, leak-proof hazardous waste container. The label should include "Hazardous Waste," the chemical name "this compound," and the associated hazard class (if known).
-
-
Liquid Waste: This category includes:
-
Unused solutions containing this compound.
-
Solvent rinses used for decontamination.
-
Collection: Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS department.
-
-
Sharps Waste: Any sharp objects contaminated with this compound must be handled with extreme care:
-
Contaminated needles and syringes.
-
Broken glassware that has come into contact with the compound.
-
Collection: Place all sharps waste into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.
-
Final Disposal Procedures
The final and most critical step is the proper disposal of the collected hazardous waste.
-
Storage: Store all hazardous waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.
-
Contact Environmental Health and Safety (EHS): Do not attempt to dispose of the hazardous waste through standard laboratory drains or regular trash. Contact your institution's EHS office or a certified hazardous waste disposal contractor to arrange for the pickup and disposal of all this compound waste.
-
Incineration: For many organic research compounds, high-temperature incineration at a licensed hazardous waste facility is the preferred method of disposal to ensure complete destruction. Your EHS provider will determine the appropriate final disposal method.
Disclaimer: The information provided in this document is intended as a general guide for the safe handling and disposal of a research chemical with unknown specific hazards. It is not a substitute for a substance-specific Safety Data Sheet (SDS) or the guidance of a qualified environmental health and safety professional. Always prioritize obtaining the SDS from the manufacturer and consulting with your institution's EHS department before working with any new chemical.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
